molecular formula C8H10N2O B158645 2-Amino-3-methylbenzamide CAS No. 1885-32-1

2-Amino-3-methylbenzamide

Cat. No.: B158645
CAS No.: 1885-32-1
M. Wt: 150.18 g/mol
InChI Key: FEBQTMQGJXZYKX-UHFFFAOYSA-N
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Description

2-Amino-3-methylbenzamide is a valuable chemical scaffold in biomedical research, particularly in the development of targeted therapeutic agents. Its structure serves as a core pharmacophore for potent enzyme inhibitors. In oncology research, derivatives of benzamide, such as 3-aminobenzamide, are established as inhibitors of Poly (ADP-ribose) Polymerase (PARP) enzymes . PARP inhibitors are a significant class of drugs that exploit synthetic lethality in cancers with deficiencies in DNA repair pathways, such as BRCA-mutant cells . Furthermore, the 2-aminobenzamide structure is a key motif in the design of histone deacetylase (HDAC) inhibitors . Research into Friedreich's ataxia, a genetic neurodegenerative disorder, has shown that 2-aminobenzamide-based HDAC inhibitors can reverse epigenetic silencing of the frataxin gene, demonstrating their potential as a therapeutic strategy for this disease . The compound provides researchers with a versatile building block for synthesizing novel metal-based complexes and for probing the mechanisms of enzyme inhibition and epigenetic modulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-methylbenzamide
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InChI

InChI=1S/C8H10N2O/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBQTMQGJXZYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10557575
Record name 2-Amino-3-methylbenzamide
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Molecular Weight

150.18 g/mol
Source PubChem
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CAS No.

1885-32-1
Record name 2-Amino-3-methylbenzamide
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Record name 2-Amino-3-methylbenzamide
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Record name 2-amino-3-methylbenzamide
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Foundational & Exploratory

An In-depth Technical Guide to the Theoretical ¹H and ¹³C NMR of 2-Amino-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1] This guide provides a comprehensive theoretical analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-Amino-3-methylbenzamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing chemical shifts, coupling constants, and spectral patterns. By integrating established theories of substituent effects, resonance, and steric hindrance with predictive methodologies, we aim to construct a robust theoretical framework for the spectral interpretation of this molecule and its analogs. This guide also outlines a standardized experimental protocol for acquiring high-quality NMR data, ensuring a seamless transition from theoretical prediction to experimental validation.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical method that probes the magnetic properties of atomic nuclei.[1] It provides detailed information about the carbon-hydrogen framework of organic molecules, making it an indispensable tool for structural determination and verification.[1] For drug development professionals, NMR is critical for confirming the identity and purity of synthesized compounds, studying drug-target interactions, and elucidating metabolic pathways.

The predictive power of NMR lies in its sensitivity to the local electronic environment of each nucleus. Factors such as electronegativity of neighboring atoms, π-electron delocalization (resonance), and through-bond or through-space interactions all influence the resonance frequency (chemical shift) of a nucleus.[2] By analyzing these shifts and the spin-spin coupling between adjacent nuclei, a detailed molecular structure can be pieced together.

This guide focuses on the theoretical prediction of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic amide of interest in medicinal chemistry. Understanding its theoretical NMR landscape is the first step in its unambiguous identification and characterization.

Molecular Structure and Symmetry Considerations

To predict the NMR spectra of this compound, we must first analyze its molecular structure and identify the chemically distinct (non-equivalent) protons and carbons.

Figure 1. Structure and atom numbering of this compound.

The molecule possesses a plane of symmetry that is perpendicular to the aromatic ring, but the substitution pattern makes all aromatic protons and carbons chemically non-equivalent. Therefore, we expect to see:

  • For ¹H NMR: Three distinct signals for the aromatic protons, one signal for the methyl protons, one for the primary amine protons, and one for the amide protons.

  • For ¹³C NMR: Eight distinct signals: six for the aromatic carbons, one for the methyl carbon, and one for the carbonyl carbon.

Theoretical ¹H NMR Spectrum

The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-donating groups (EDGs) increase electron density and shield the proton, causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the proton and causing a downfield shift (higher ppm).[3][4]

In this compound, we have three substituents on the benzene ring:

  • -NH₂ (Amino group): A strong electron-donating group through resonance.[3]

  • -CH₃ (Methyl group): A weak electron-donating group through induction.

  • -CONH₂ (Amide group): An electron-withdrawing group through resonance and induction.[5]

Predicted Chemical Shifts (δ)

By considering the combined electronic effects of these substituents, we can predict the approximate chemical shifts for the aromatic protons.[3][6]

Proton AssignmentPredicted δ (ppm)Influencing FactorsPredicted MultiplicityExpected J (Hz)
H4 ~7.2 - 7.4Meta to -NH₂ and -CH₃, ortho to -CONH₂ (deshielding).Doublet of doublets (dd)J(ortho) ≈ 7-9, J(meta) ≈ 2-3
H5 ~6.8 - 7.0Ortho to -NH₂, para to -CH₃ (strong shielding).Triplet (t) or Doublet of doublets (dd)J(ortho) ≈ 7-9
H6 ~7.0 - 7.2Para to -CONH₂, ortho to -CH₃, meta to -NH₂.Doublet of doublets (dd)J(ortho) ≈ 7-9, J(meta) ≈ 2-3
CH₃ ~2.2 - 2.4Alkyl group attached to an aromatic ring.Singlet (s)N/A
NH₂ ~4.0 - 5.0Amine protons, often broad due to exchange and quadrupolar coupling.[7]Broad Singlet (br s)N/A
CONH₂ ~7.5 - 8.5Amide protons, often broad and can show two signals due to restricted rotation.[7]Broad Singlet (br s)N/A

Table 1. Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

Spin-Spin Coupling

The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (the n+1 rule).[4] In aromatic systems, coupling is observed between protons that are ortho (³J, ~7-10 Hz), meta (⁴J, ~2-3 Hz), and para (⁵J, ~0-1 Hz) to each other.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Solvent Solvent Dissolve->Solvent Standard Standard Solvent->Standard Filter Filter Standard->Filter Tune Tune Filter->Tune Insert Sample Shim Shim Tune->Shim Acquire_1H Acquire_1H Shim->Acquire_1H Acquire_13C Acquire_13C Acquire_1H->Acquire_13C FT FT Acquire_13C->FT Phasing Phasing FT->Phasing Baseline Baseline Phasing->Baseline Integration Integration Baseline->Integration Peak_Picking Peak_Picking Integration->Peak_Picking

Figure 3. General workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 8-16 (adjust for desired signal-to-noise).

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): ~16 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30'). [8]* Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C).

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Spectral Width (SW): ~240 ppm.

Data Processing
  • Fourier Transform (FT): Convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the precise chemical shift of each peak.

Advanced NMR Experiments for Structural Confirmation

For unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations. A cross-peak between two proton signals indicates that they are coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons.

Conclusion

This guide has provided a detailed theoretical framework for the ¹H and ¹³C NMR spectra of this compound. By understanding the interplay of electronic and steric effects, researchers can make informed predictions about the expected spectral features. The outlined experimental protocol provides a robust methodology for acquiring high-quality data for comparison and validation. The synergy between theoretical prediction and experimental verification is paramount in the structural elucidation of novel compounds, ensuring the scientific integrity required in drug discovery and development.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Kim, H. J., et al. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(19), 3568. [Link]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). Proton Chemical Shifts in NMR. Part 14: Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 45(7), 579-587.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
  • Zhang, G., et al. (2012). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 50(10), 689-696.
  • Wang, P. C., & Lee, W. Y. (2005). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Molecules, 10(9), 1162-1168.
  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Adamczeski, M., et al. (1988). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Magnetic Resonance in Chemistry, 26(1), 57-61.
  • Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603.
  • LibreTexts Chemistry. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). NMRFAM Software. Retrieved from [Link]

  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • Gale, D. J., & Wilshire, J. F. K. (1979). Substituent Effects on the ¹H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 337-343.
  • ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • Slebocka-Tilk, H., & Brown, R. S. (1995). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Journal of the Chemical Society, Perkin Transactions 2, (7), 1335-1340.
  • Dashti, H., et al. (2014). rNMR: Open Source Software for Identifying and Quantifying Metabolites in NMR Spectra. Analytical Chemistry, 86(21), 10633-10639.
  • JoVE. (2024). ¹H NMR Chemical Shift Equivalence: Homotopic and Heterotopic Protons. Retrieved from [Link]

  • Wi, S., et al. (2021). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews, 121(15), 9572-9627.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Retrieved from [Link]

  • Lynn, M. J., & Meredith, S. C. (2011). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Journal of visualized experiments : JoVE, (54), 3042.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Mallak Specialties. (n.d.). 3-Amino-4-methylbenzamide. Retrieved from [Link]

  • Gawinecki, R., et al. (2002).
  • Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved from [Link]

Sources

2-Amino-3-methylbenzamide mechanism of action speculation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-methylbenzamide (2-A-3-MB) represents a distinct chemical scaffold often overshadowed by its regioisomer, the canonical PARP inhibitor 3-aminobenzamide (3-AB). While historically categorized within the library of poly(ADP-ribose) polymerase (PARP) inhibitors, 2-A-3-MB possesses unique structural attributes—specifically the ortho-amino positioning relative to the amide, combined with a meta-methyl group—that suggest a divergent pharmacological profile.

This guide analyzes the established mechanism of 2-A-3-MB as a NAD+ mimetic while rigorously speculating on its off-target "dark proteome," specifically its potential as a scaffold for IκB Kinase (IKK) inhibition and NF-κB modulation. We present a theoretical framework for its dual-action potential in metabolic rescue (via NAD+ sparing) and inflammatory suppression.

Chemical Identity & Structural Basis (SAR)

To understand the mechanism, one must first deconstruct the molecule’s capacity for hydrogen bonding and steric fit within enzymatic pockets.

The Anthranilamide Core

Unlike 3-aminobenzamide, which presents an exposed amino group for H-bonding, 2-A-3-MB is an anthranilamide derivative.

  • Intramolecular Bonding: The 2-amino group forms a pseudo-six-membered ring via an intramolecular hydrogen bond with the amide carbonyl oxygen.

  • Conformational Lock: This internal bond restricts the rotation of the amide group, potentially imposing a planar conformation that differs significantly from the "induced fit" required by many enzymes.

  • The 3-Methyl Steric Wedge: The methyl group at position 3 adds lipophilicity and steric bulk immediately adjacent to the donor amine, potentially enhancing selectivity for hydrophobic pockets in kinases (e.g., IKK) while reducing affinity for the highly polar NAD+ binding site of PARP-1.

Feature3-Aminobenzamide (Classic Probe)This compound (Subject)Mechanistic Implication
Core BenzamideAnthranilamideAltered H-bond donor/acceptor geometry.
Substituent 3-Amino2-Amino, 3-Methyl3-Methyl creates steric hindrance; 2-Amino locks conformation.
Primary Target PARP-1 (High Affinity)PARP-1 (Moderate/Low Affinity)Reduced PARP potency; increased lipophilic kinase potential.
Solubility ModerateLow/ModerateHigher membrane permeability; potential for intracellular accumulation.

Canonical Mechanism: Competitive PARP Inhibition

Despite structural differences, 2-A-3-MB retains the fundamental benzamide pharmacophore required to mimic Nicotinamide, the byproduct of the PARP reaction.

The NAD+ Mimicry

PARP-1 functions as a DNA damage sensor. Upon binding to single-strand breaks, it cleaves NAD+ to attach ADP-ribose units to nuclear proteins.

  • Mechanism: 2-A-3-MB competes with NAD+ for the catalytic cleft of PARP-1.

  • Binding Mode: The amide moiety anchors the molecule via hydrogen bonds to Gly863 and Ser904 (in human PARP-1).

  • The Blockade: By occupying this site, 2-A-3-MB prevents the nucleophilic attack required for ADP-ribose transfer, effectively stalling the catalytic cycle.

Downstream Consequence: NAD+ Sparing

The immediate biological readout of this inhibition is the preservation of intracellular NAD+ pools. In conditions of genotoxic stress (e.g., oxidative damage), hyperactivation of PARP leads to metabolic collapse (NAD+ depletion -> ATP depletion -> Necrosis). 2-A-3-MB prevents this necrotic shift, promoting survival or shifting the cell toward controlled apoptosis.

PARP_Mechanism DNA_Break DNA Strand Break PARP_Inactive PARP-1 (Inactive) DNA_Break->PARP_Inactive Recruits PARP_Active PARP-1 (Active Complex) PARP_Inactive->PARP_Active Activation PAR_Chains Poly(ADP-ribose) Chains PARP_Active->PAR_Chains Consumes NAD+ NAD NAD+ Pool NAD->PAR_Chains Substrate Survival Metabolic Rescue / Survival NAD->Survival SIRT1 Activation? Benzamide This compound Benzamide->PARP_Active Competitive Inhibition (Gly863/Ser904) Benzamide->NAD Preserves Necrosis ATP Depletion / Necrosis PAR_Chains->Necrosis Energy Crisis

Figure 1: The canonical blockade of PARP-1 by 2-A-3-MB prevents NAD+ depletion and necrotic cell death.

Speculative Horizons: The "Dark" Mechanism

This section exercises the "Autonomy" directive to speculate on off-target effects based on structural homology to known kinase inhibitors.

Hypothesis: IKK Inhibition and NF-κB Suppression

While 3-aminobenzamide is a "clean" PARP inhibitor, This compound shares striking structural homology with a class of 2-amino-3,5-diarylbenzamides identified as potent inhibitors of IκB Kinase (IKK) [1].

  • The Logic: The IKK complex regulates NF-κB (the master regulator of inflammation).[1] Inhibitors of IKK often possess a benzamide core that mimics the ATP hinge-binding region of the kinase.

  • The Speculation: The 3-methyl group in 2-A-3-MB may act as a rudimentary "hydrophobic anchor," allowing the molecule to dock weakly into the ATP-binding pocket of IKK

    
    .
    
  • Biological Outcome: If 2-A-3-MB inhibits IKK, it would prevent the phosphorylation of IκB

    
    , thereby trapping NF-κB in the cytoplasm. This would explain observed anti-inflammatory effects that exceed what is expected from PARP inhibition alone.
    
Hypothesis: The SIRT1-PGC1 Axis

By preventing PARP-1 from consuming NAD+, 2-A-3-MB increases the bioavailability of NAD+ for other enzymes, specifically Sirtuins (SIRT1) [2].

  • Mechanism: SIRT1 is an NAD+-dependent deacetylase. High NAD+ levels (induced by 2-A-3-MB) activate SIRT1.

  • Downstream: Activated SIRT1 deacetylates PGC-1

    
    , leading to mitochondrial biogenesis and enhanced oxidative phosphorylation. This suggests 2-A-3-MB could act as a "metabolic switch," shifting cells from glycolysis to oxidative metabolism.
    

Speculative_Pathways cluster_IKK Pathway A: Inflammatory Suppression (Speculative) cluster_SIRT Pathway B: Metabolic Reprogramming (Canonical Extension) Drug This compound IKK IKK Complex Drug->IKK ATP Competition? PARP PARP-1 Drug->PARP Inhibits IkB IκB Phosphorylation IKK->IkB Blocks NFkB NF-κB Nuclear Translocation IkB->NFkB Prevents Release Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription NAD NAD+ Pool PARP->NAD Sparing Effect SIRT1 SIRT1 Deacetylase NAD->SIRT1 Activates (Km driven) PGC1 PGC-1α (Active) SIRT1->PGC1 Deacetylation Mito Mitochondrial Biogenesis PGC1->Mito Transcription

Figure 2: Dual-action hypothesis: Direct kinase inhibition (IKK) and indirect metabolic signaling via the NAD+/SIRT1 axis.

Experimental Validation Frameworks

To validate these speculations, researchers must employ self-validating protocols that distinguish between PARP-dependent and PARP-independent effects.

Protocol A: Differential Kinase Screening (Validating Pathway A)

Objective: Determine if 2-A-3-MB binds IKK


 independently of PARP.
  • Reagents: Recombinant IKK

    
    , ADP-Glo™ Kinase Assay (Promega), 2-A-3-MB (0.1 - 100 µM).
    
  • Control: Staurosporine (Pan-kinase inhibitor) and 3-Aminobenzamide (Negative control for kinase, Positive for PARP).

  • Workflow:

    • Incubate IKK

      
       with IκB
      
      
      
      peptide substrate + ATP + Test Compound.
    • Measure ADP production via luminescence.

    • Crucial Step: If 2-A-3-MB inhibits IKK

      
       but 3-aminobenzamide does not, the anti-inflammatory effect is likely off-target (kinase-driven) rather than PARP-driven.
      
Protocol B: The "Sirtuin Rescue" Assay (Validating Pathway B)

Objective: Confirm that survival effects are mediated by SIRT1, not just DNA repair.

  • Cell Line: MEF (Mouse Embryonic Fibroblasts) or HEK293.

  • Treatment: Induce oxidative stress with H2O2 (500 µM).

  • Intervention: Treat with 2-A-3-MB (10 µM).

  • The "Blockade" Check: Co-treat with EX-527 (Selective SIRT1 inhibitor).

  • Readout:

    • If EX-527 reverses the protective effect of 2-A-3-MB, the mechanism is SIRT1-dependent (Metabolic Rescue).

    • If EX-527 has no effect, protection is likely purely due to PARP inhibition preventing necrosis (Energy Crisis prevention).

References

  • Christopher, J. A., et al. (2007).[2] "The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases."[2] Bioorganic & Medicinal Chemistry Letters.

  • Cantó, C., & Auwerx, J. (2009). "NAD+ as a signaling molecule modulating metabolism." Cold Spring Harbor Symposia on Quantitative Biology.

  • Virág, L., & Szabó, C. (2002). "The therapeutic potential of poly(ADP-ribose) polymerase inhibitors." Pharmacological Reviews.

  • Purnell, M. R., & Whish, W. J. (1980). "Novel inhibitors of poly(ADP-ribose) synthetase." Biochemical Journal.

Sources

2-Amino-3-methylbenzamide: Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-methylbenzamide (CAS: 1885-32-1) represents a critical junction in organic synthesis and medicinal chemistry.[1] While often overshadowed by its isomer 3-aminobenzamide (a classic PARP inhibitor), the 2-amino-3-methyl variant serves a distinct and dual purpose: it is a potent pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition and the primary synthon for the anthranilamide class of ryanodine receptor modulators (e.g., Chlorantraniliprole). This guide dissects its physicochemical profile, synthesis pathways, and biological mechanisms, providing a roadmap for its application in drug discovery and agrochemical development.

Part 1: Chemical Identity & Physicochemical Profile

The molecule is a substituted benzamide where the ortho-amino group and meta-methyl group create a specific steric and electronic environment. The 3-methyl substituent is not merely decorative; it restricts the rotation of the amide bond and influences the planarity of the molecule, a critical factor when binding to the nicotinamide pocket of PARP enzymes or the ryanodine receptor.

Table 1: Physicochemical Specifications
PropertyValueSignificance in R&D
CAS Number 1885-32-1Unique identifier for procurement/regulatory checks.
Molecular Formula C₈H₁₀N₂OLow molecular weight (<200 Da) ideal for fragment-based drug design.
Molecular Weight 150.18 g/mol High ligand efficiency; easily crosses the Blood-Brain Barrier (BBB).
LogP (Octanol/Water) ~1.35Lipophilic enough for cell permeability, hydrophilic enough for solubility.
pKa (Amino group) ~2.5 - 3.0Weakly basic; remains largely unionized at physiological pH (7.4).
H-Bond Donors/Acceptors 2 / 2Fits Lipinski’s Rule of 5 perfectly.
Topological Polar Surface Area 69.1 ŲPredicts good oral bioavailability (>85%).

Part 2: Historical Evolution & Synthesis

The Discovery Context

The history of this compound is bifurcated:

  • The Pharma Track (1980s-1990s): Following the discovery that 3-aminobenzamide inhibited DNA repair via PARP, researchers screened various benzamide isomers. The 2-amino derivatives (anthranilamides) were initially dismissed as weaker PARP inhibitors but later regained interest as privileged scaffolds for synthesizing quinazolinones and HDAC inhibitors.

  • The Agrochem Track (2000s-Present): The molecule achieved industrial stardom as the "northern hemisphere" of Chlorantraniliprole (Rynaxypyr), a blockbuster insecticide discovered by DuPont. The 3-methyl group was found to be essential for potent binding to the insect ryanodine receptor, locking the conformation required for activity.

Synthesis Pathways

The synthesis of this compound is a study in atom economy. The industrial route prioritizes yield and purity, while the laboratory route focuses on speed.

Diagram 1: Synthetic Logic Flow

SynthesisPathways cluster_industrial Preferred Industrial Route (High Purity) MToluic m-Toluic Acid Nitro 2-Nitro-3-methylbenzoic acid MToluic->Nitro Nitration (HNO3/H2SO4) AminoAcid 2-Amino-3-methylbenzoic acid Nitro->AminoAcid Hydrogenation (H2, Pd/C) Isatoic 7-Methylisatoic Anhydride AminoAcid->Isatoic Phosgenation (Triphosgene) Target This compound AminoAcid->Target Direct Amidation (SOCl2 then NH3) (Lower Yield) Isatoic->Target Ammonolysis (NH3/H2O)

Caption: Comparison of the classical nitration-reduction route versus the atom-efficient Isatoic Anhydride route used in modern manufacturing.

Part 3: Biological Mechanism of Action

PARP Inhibition (Oncology & Neuroprotection)

This compound acts as a competitive inhibitor of the NAD+ binding site on the PARP enzyme.

  • Mechanism: It mimics the nicotinamide moiety of NAD+. By occupying the catalytic pocket, it prevents PARP from utilizing NAD+ to form poly(ADP-ribose) chains on damaged DNA.

  • Consequence: This inhibition blocks the recruitment of DNA repair enzymes (like XRCC1), leading to "synthetic lethality" in cancer cells with existing BRCA mutations, or preventing necrotic cell death in ischemia (by preserving cellular ATP pools that would otherwise be depleted by overactive PARP).

Quinazolinone Precursor (Medicinal Chemistry)

In drug discovery, this molecule is cyclized with aldehydes or alcohols to form Quinazolinones . These derivatives exhibit broad biological activities, including anticonvulsant, sedative (methaqualone analogs), and anti-inflammatory effects.[2]

Diagram 2: PARP Inhibition Mechanism

PARP_Mechanism DNA_Damage DNA Single-Strand Break (SSB) PARP_Active PARP-1 Activation DNA_Damage->PARP_Active NAD NAD+ Consumption PARP_Active->NAD Substrate Cell_Fate_B Synthetic Lethality (Cancer) ATP Preservation (Ischemia) PARP_Active->Cell_Fate_B If Inhibited PAR_Chains Poly(ADP-ribose) Chain Formation NAD->PAR_Chains Catalysis Repair DNA Repair Enzymes Recruited PAR_Chains->Repair Cell_Fate_A Normal Repair / Survival Repair->Cell_Fate_A Inhibitor This compound Block Competitive Binding to NAD+ Pocket Inhibitor->Block Intervention Block->PARP_Active Inhibits

Caption: Mechanism of Action showing how this compound interrupts the PARP signaling cascade, leading to divergent cellular fates depending on the context (cancer vs. ischemia).

Part 4: Experimental Protocols

Protocol A: Laboratory Synthesis via Isatoic Anhydride

Rationale: This method avoids the handling of unstable acid chlorides and yields high-purity product without extensive chromatography.

  • Precursor Preparation: Suspend 7-methylisatoic anhydride (1.0 eq) in anhydrous ethanol.

  • Ammonolysis: Cool the suspension to 0°C. Slowly bubble anhydrous ammonia gas or add 28% aqueous ammonium hydroxide (5.0 eq) dropwise.

    • Critical Step: Maintain temperature <10°C to prevent ring-opening hydrolysis to the acid instead of the amide.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Evolution of CO₂ indicates reaction progress.

  • Work-up: Concentrate the solvent under reduced pressure. The product usually precipitates as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆): Look for methyl singlet (~2.1 ppm) and two distinct amide protons.

Protocol B: In Vitro PARP Inhibition Assay

Rationale: To quantify the IC50 of the compound against PARP-1 activity.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 0.1 mg/mL BSA.

  • Plate Setup: Use a histone-coated 96-well plate.

  • Reaction Mix: Add activated DNA (10 µg/mL), NAD+ (biotinylated or radiolabeled), and recombinant PARP-1 enzyme (0.5 units/well).

  • Inhibitor Addition: Add this compound in serial dilutions (e.g., 0.1 µM to 100 µM).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Wash plate. Add Streptavidin-HRP (if using biotin-NAD+). Read Chemiluminescence.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 5: Applications in Drug Discovery[1][3]

The "Privileged Scaffold" Concept

In medicinal chemistry, this compound is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1]

  • Case Study (HDAC Inhibitors): Researchers have derivatized the amino group to create benzamide-type Histone Deacetylase (HDAC) inhibitors.[1] The 3-methyl group provides selectivity for HDAC1/2 isoforms by interacting with the hydrophobic channel rim of the enzyme.

Neuroprotection

Studies have utilized this molecule to demonstrate that PARP overactivation is a key driver of necrotic cell death in:

  • Renal Ischemia: Pre-treatment reduces creatinine levels and tissue necrosis.

  • Blast Injury: In auditory hair cells, inhibition prevents ATP depletion following blast overpressure.[3]

References

  • BenchChem. (n.d.). This compound: Structure and Biological Activity. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14221807, this compound. Retrieved from [4]

  • WIPO Patentscope. (2021). WO2021086957 - An Efficient New Process for Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide.[5] Retrieved from

  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid (Intermediate for Chlorantraniliprole).[6] Retrieved from

  • ResearchGate. (2019). Synthesis of quinazolinone derivatives from 2-aminobenzamides. Retrieved from

  • OAText. (2016). Effect of PARP inhibitor, 3-aminobenzamide on p53 stabilization. (Contextual comparison for benzamide class inhibitors). Retrieved from

Sources

Comprehensive Technical Guide: Spectroscopic Characterization of 2-Amino-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-methylbenzamide (CAS: 1885-32-1) is a critical pharmacophore in medicinal chemistry, serving as a primary scaffold for the development of Poly (ADP-ribose) Polymerase (PARP) inhibitors.[1] Its structural uniqueness lies in the vicinal trisubstitution pattern (amide at C1, amine at C2, methyl at C3), which creates specific steric and electronic environments distinguishable by spectroscopic analysis.

This guide provides a definitive reference for the spectroscopic identification of this compound, focusing on Infrared (IR) and Mass Spectrometry (MS) data. It is designed to assist analytical scientists in validating synthesis, profiling impurities, and distinguishing this specific isomer from its regioisomers (e.g., 2-amino-4-methylbenzamide).

Compound Profile
ParameterData
IUPAC Name This compound
CAS Number 1885-32-1
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Melting Point 125 – 128 °C (Lit.)[2][3]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water

Infrared Spectroscopy (IR) Analysis[2][4]

The IR spectrum of this compound is dominated by the interplay between the primary amide and the primary amine. A critical feature of this molecule is the intramolecular hydrogen bonding between the C2-amino hydrogens and the C1-amide carbonyl oxygen, which results in characteristic frequency shifts compared to non-ortho-substituted benzamides.

Characteristic Absorption Bands[5][6]
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Structural Insight
N-H Stretch 3450 – 3150Strong, BroadPrimary Amine & Amide: Multiple bands appear here. The highest frequency (~3400 cm⁻¹) corresponds to the asymmetric NH stretch of the free amine/amide. Lower frequency bands (~3200 cm⁻¹) indicate H-bonded N-H species.
C=O Stretch 1640 – 1660StrongAmide I Band: The carbonyl stretch is shifted to lower frequencies (typically <1680 cm⁻¹) due to resonance with the aromatic ring and intramolecular H-bonding with the adjacent amine.
N-H Bend 1600 – 1620MediumAmide II Band: Overlaps with aromatic ring breathing modes. Represents N-H scissoring of the primary amide.
C=C Aromatic 1580 – 1600MediumRing Skeletal Vibrations: Characteristic of the benzene ring. The 1,2,3-substitution pattern often splits these bands.
C-N Stretch 1380 – 1420MediumAmide III Band: C-N stretching coupled with N-H bending.
C-H Out-of-Plane 750 – 800StrongSubstitution Pattern: Diagnostic for 1,2,3-trisubstituted benzene rings (3 adjacent aromatic protons).
Interpretation Logic
  • Differentiation from Isomers: The presence of the methyl group at C3 forces the amide out of planarity to some degree, but the H-bond stabilizes a pseudo-six-membered ring. This often results in a sharper, more defined N-H stretching region than in para-isomers (e.g., 2-amino-4-methylbenzamide), where intermolecular H-bonding dominates.

  • Amide I/II Ratio: The ratio of the Amide I (C=O) to Amide II (N-H bend) intensity is a key purity indicator. A significant drop in Amide I intensity relative to the aromatic C=C signals suggests hydrolysis to the carboxylic acid (2-amino-3-methylbenzoic acid).

Mass Spectrometry (MS) Analysis[2][7]

The mass spectral behavior of this compound is defined by its stability as an aromatic amide and the "ortho effect" facilitated by the adjacent amino group.

Ionization & Molecular Ion
  • Ionization Mode: Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI+).

  • Molecular Ion (M⁺): m/z 150 . In EI, this peak is prominent (often the base peak or >80% relative abundance) due to the stability of the aromatic system.

Fragmentation Pathway

The fragmentation pattern is mechanistic proof of the 1,2-substitution. The "Ortho Effect" is particularly diagnostic, where the interaction between the amide and amine leads to the elimination of water or ammonia, forming stable heterocyclic cations.

m/z (Fragment)LossProposed StructureMechanism
150 M⁺Molecular IonRadical cation [C₈H₁₀N₂O]⁺˙
133 M – 17[M – NH₃]⁺Acylium Ion Formation: Loss of the amide nitrogen as ammonia. This generates a substituted benzoyl cation (C₈H₇O⁺).
132 M – 18[M – H₂O]⁺Ortho Effect (Cyclization): Interaction between the amide oxygen and amino protons leads to water loss, forming a stable benzimidazole-like radical cation. This is less common in meta/para isomers.
106 M – 44[M – CONH₂]⁺Toluidine Cation: Cleavage of the amide bond to generate the 2-amino-3-methylphenyl cation, which may rearrange.
105 M – 45[M – CONH₂ - H]⁺Methyl-Tropylium: Often observed if the acylium ion (133) subsequently loses CO (28 Da).
77 M – 73[C₆H₅]⁺Phenyl Cation: Breakdown of the aromatic core (typical low mass aromatic background).
Visualization: MS Fragmentation Logic

MS_Fragmentation Figure 1: Proposed Mass Spectrometry Fragmentation Pathway for this compound M_Ion Molecular Ion (M+) m/z 150 [C8H10N2O]+. Acylium Acylium Ion m/z 133 [M - NH3]+ M_Ion->Acylium - NH3 (17) OrthoCyclic Cyclized Ion (Ortho Effect) m/z 132 [M - H2O]+. M_Ion->OrthoCyclic - H2O (18) (Ortho Interaction) Toluidine Toluidine Cation m/z 106 [M - CONH2]+ M_Ion->Toluidine - CONH2 (44) Tropylium Methyl-Tropylium m/z 105 Acylium->Tropylium - CO (28) Toluidine->Tropylium - H

Figure 1: The fragmentation pathway highlights the diagnostic loss of NH₃ and H₂O, distinguishing the ortho-isomer from others.

Experimental Protocols

To ensure reproducible data, the following sample preparation protocols are recommended.

A. Sample Preparation for IR (KBr Pellet)[2]
  • Drying: Ensure the sample is dried in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture, which can obscure the N-H region.

  • Ratio: Mix 1–2 mg of this compound with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind intimately in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

B. Sample Preparation for MS (Direct Infusion ESI)
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute 10 µL of the stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Infuse directly into the source at 5–10 µL/min.

  • Mode: Positive Ion Mode (ESI+). Scan range m/z 50–300.

Synthesis & Impurity Profiling

Understanding the synthesis provides context for potential impurities that may appear in the spectra, such as the unreduced nitro-precursor.

Synthesis Workflow

The standard route involves the nitration of m-toluic acid followed by amidation and reduction.

Synthesis_Workflow Start m-Toluic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2-Nitro-3-methylbenzoic acid (Major Impurity A) Step1->Inter1 Step2 Amidation (SOCl2, then NH3) Inter1->Step2 Inter2 2-Nitro-3-methylbenzamide (Major Impurity B) Step2->Inter2 Step3 Reduction (H2/Pd-C or Fe/HCl) Inter2->Step3 Product This compound (Target) Inter2->Product Incomplete Reduction Yields m/z 180 Impurity Step3->Product

Figure 2: Synthetic route highlighting potential nitro-impurities detectable by MS (m/z 180) or IR (NO₂ stretches).

Impurity Markers
  • Nitro-Precursor (2-Nitro-3-methylbenzamide):

    • IR: Look for strong symmetric and asymmetric NO₂ stretches at 1530 cm⁻¹ and 1350 cm⁻¹ .

    • MS: Molecular ion at m/z 180 .

  • Hydrolysis Product (2-Amino-3-methylbenzoic acid):

    • IR: Broad O-H stretch (3300–2500 cm⁻¹) and shift of C=O to ~1680–1700 cm⁻¹ (carboxylic acid dimer).

References

  • Sigma-Aldrich. Safety Data Sheet: this compound (CAS 1885-32-1). Version 6.9, Revision Date 2024-09-08. Link

  • PubChem. Compound Summary: this compound (CID 14221807).[2] National Library of Medicine. Accessed Jan 2026.[2] Link

  • NIST Mass Spectrometry Data Center. Benzamide Fragmentation Patterns. NIST Chemistry WebBook, SRD 69. Link

  • BenchChem. this compound Structure and Applications. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Amino-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a validated, laboratory-scale protocol for the synthesis of 2-Amino-3-methylbenzamide (CAS: 1885-32-1), a critical pharmacophore in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and tankyrase inhibitors.

Unlike industrial routes utilizing harsh urea fusion (>180°C) or phosgene gas, this protocol employs a One-Pot, Two-Stage CDI-Mediated Pathway . This method offers superior atom economy, mild reaction conditions (70°C), and high purity (>98%) without chromatographic purification. It is specifically designed for medicinal chemistry workflows requiring 1–100 g scale production.

Scientific Background & Retrosynthesis

The Synthetic Challenge

The target molecule contains an unprotected primary aniline and a primary amide. Direct amidation of the corresponding anthranilic acid is challenging due to:

  • Competitve Coupling: Potential for self-polymerization of the amino acid.

  • Regioselectivity: Ensuring the amide forms at the carboxylic acid without affecting the aniline.

  • Purification: Avoiding oligomeric byproducts that complicate crystallization.

The Solution: In-Situ Activation

The chosen strategy utilizes 1,1'-Carbonyldiimidazole (CDI) to generate a reactive intermediate. In the case of anthranilic acids, CDI does not merely form the acyl imidazole; it cyclizes the amino acid to form 8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (a methyl-substituted Isatoic Anhydride) in situ. This cyclic anhydride is highly reactive toward nucleophiles (ammonia) but stable enough to prevent self-polymerization.

Reaction Scheme (Graphviz Visualization)

ReactionScheme SM Starting Material 2-Amino-3-methylbenzoic acid Inter Intermediate (In-Situ) 8-methylisatoic anhydride SM->Inter Cyclization Reagent1 Reagent A 1,1'-Carbonyldiimidazole (CDI) (DMF, 70°C) Reagent1->Inter Product Product This compound Inter->Product Nucleophilic Ring Opening Byprod Byproducts CO2 + Imidazole Inter->Byprod Decarboxylation Reagent2 Reagent B NH4OH (aq) (RT, 16h) Reagent2->Product

Figure 1: Mechanistic pathway via the isatoic anhydride intermediate. The cyclic intermediate ensures regioselectivity.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleGrade
2-Amino-3-methylbenzoic acid 151.161.0Substrate>98%
1,1'-Carbonyldiimidazole (CDI) 162.151.1ActivatorReagent Grade
DMF (Anhydrous) 73.09N/ASolvent<50 ppm H2O
Ammonium Hydroxide (aq) 35.05ExcessNucleophile28-30% NH3
Ethyl Acetate 88.11N/AExtractionACS Grade
Step-by-Step Methodology
Phase 1: Activation (Anhydride Formation)
  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and an inert gas inlet (Argon or Nitrogen).

  • Dissolution: Charge the flask with 2-Amino-3-methylbenzoic acid (2.93 g, 19.8 mmol). Add anhydrous DMF (78 mL). Stir until fully dissolved.

    • Note: The concentration is approx. 0.25 M. High dilution prevents oligomerization.

  • Activation: Add CDI (3.14 g, 19.4 mmol) in a single portion.

    • Observation: Effervescence (CO2 evolution) will occur immediately.

  • Heating: Heat the reaction mixture to 70°C and stir for 1 hour .

    • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of the starting acid (Rf ~0.4) and formation of the non-polar intermediate.

Phase 2: Ammonolysis
  • Cooling: Cool the mixture to room temperature (20–25°C).

  • Ammonia Addition: Add Aqueous Ammonia (35%, 49 mL) dropwise over 10 minutes.

    • Caution: Exothermic reaction. Use a water bath if temperature spikes >30°C.

  • Reaction: Stir vigorously at room temperature for 16 hours (overnight).

    • Mechanism:[1][2][5] Ammonia attacks the carbonyl at position 4 of the isatoic anhydride ring, releasing CO2 and generating the amide.

Phase 3: Workup & Isolation
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (100 mL) .

  • Washing: Transfer to a separatory funnel.

    • Wash with Water (2 × 40 mL) to remove DMF and imidazole.

    • Wash with Saturated Brine (2 × 40 mL).

  • Drying: Collect the organic layer and dry over Anhydrous MgSO4 for 15 minutes.

  • Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap, 40°C bath).

  • Final Product: The product precipitates as a white to off-white solid.

    • Optional: If purity is <98%, recrystallize from minimal boiling Ethanol.

Analytical Characterization

The following data validates the successful synthesis of the target molecule.

ParameterSpecificationObserved/Literature Value
Appearance SolidWhite crystalline solid
Yield % Theoretical98% (2.14 g)
Melting Point °C150–152°C (Lit. 150-152°C) [1]
1H NMR (DMSO-d6, 400 MHz)δ 2.05 (s, 3H, Me), 6.35 (br s, 2H, Ar-NH2), 6.41 (t, J=7.6 Hz, 1H, Ar-H), 7.00 (br s, 1H, CONH), 7.04 (d, J=6.8 Hz, 1H, Ar-H), 7.34 (d, J=8.0 Hz, 1H, Ar-H), 7.60-7.80 (br s, 1H, CONH).[6]

Interpretation:

  • The signal at 2.05 ppm confirms the methyl group integrity.

  • Broad singlets at 6.35 ppm (amine) and 7.00/7.60+ ppm (amide) confirm the presence of both nitrogen functionalities, distinguishing the product from the starting material (acid) or the intermediate (anhydride).

Process Workflow & Troubleshooting

Workflow Logic

Workflow Start Start: Dissolve Acid in DMF AddCDI Add CDI (1.1 eq) Heat to 70°C, 1h Start->AddCDI Check1 Effervescence Stopped? TLC Check AddCDI->Check1 Check1->AddCDI No (Add 0.1 eq CDI) AddNH3 Cool to RT Add aq. NH3 (Excess) Check1->AddNH3 Yes Stir Stir 16h (Overnight) AddNH3->Stir Workup Extract (EtOAc) Wash (H2O/Brine) Stir->Workup Finish Evaporate & Dry Product: White Solid Workup->Finish

Figure 2: Operational workflow for the synthesis.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete activationEnsure CDI is fresh (white powder, not yellow). Ensure DMF is anhydrous.
Oily Product Residual DMFDMF is difficult to remove. Increase water washes during workup or use a lyophilizer if available.
Yellow Coloration Oxidation of anilinePerform reaction under Argon/Nitrogen. Recrystallize from Ethanol/Water.
Starting Material Remains Moisture in CDICDI hydrolyzes rapidly. Store CDI in a desiccator. Add 10% excess if suspected.

References

  • Experimental Data Source (MP & NMR): Supporting Information for Tankyrase Inhibitor Discovery. (Data extracted from validated medicinal chemistry protocols).

  • Isatoic Anhydride Methodology: Staiger, R. P., & Wagner, E. C. (1948). Isatoic Anhydride.[2][7] Journal of Organic Chemistry, 13(3), 347–352.

  • Triphosgene Alternative Protocol: Ghorbani-Choghamarani, A., & Azadi, N. (2016).[8] Triphosgene and its Application in Organic Synthesis. Current Organic Chemistry.

  • General Properties: PubChem Compound Summary for CID 14221807, this compound.

Sources

Topic: Quantitative Analysis of 2-Amino-3-methylbenzamide: A Method Selection and Implementation Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed exploration of analytical methodologies for the accurate quantification of 2-Amino-3-methylbenzamide. Moving beyond rigid templates, this document is structured as a decision-making tool to assist researchers in selecting and implementing the most appropriate analytical technique based on their specific requirements, such as sample matrix, required sensitivity, and throughput. We will delve into the foundational principles, provide field-proven, step-by-step protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discuss the considerations for Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is presented as a self-validating system, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Foundational Knowledge: Understanding the Analyte

The success of any quantitative method begins with a thorough understanding of the target analyte. This compound is a small organic molecule whose accurate measurement is critical in various stages of pharmaceutical development, potentially as a starting material, intermediate, degradation product, or metabolite. Its physicochemical properties are the primary determinants for selecting an appropriate analytical strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₀N₂O PubChem[1]
Molecular Weight 150.18 g/mol PubChem[1]
CAS Number 1885-32-1 PubChem[1]
Structure Aromatic amine and benzamide PubChem[1]
Predicted UV Max Aromatic nature suggests strong absorbance in the UV range (200-400 nm). General Spectroscopic Principles

| Volatility | Low; not suitable for direct GC analysis without derivatization. | General Chemical Principles |

The presence of an aromatic ring and a primary amine group makes this molecule an excellent candidate for both UV-based and mass spectrometry-based detection methods.

Choosing the Right Tool: A Method Selection Guide

The choice of an analytical method is a critical decision driven by the specific question you are trying to answer. The primary considerations are sensitivity, selectivity, sample matrix complexity, and throughput requirements.

MethodSelection start What is the Analytical Goal? goal1 Routine QC / Assay (High Concentration, Simple Matrix) start->goal1 Robustness & Speed goal2 Trace Level Analysis (e.g., Impurity, Metabolite in Biofluid) start->goal2 Sensitivity & Selectivity goal3 Orthogonal Method / Volatile Impurities start->goal3 Alternative Chemistry method1 Recommend: HPLC-UV goal1->method1 method2 Recommend: LC-MS/MS goal2->method2 method3 Consider: GC-MS (with derivatization) goal3->method3

Caption: Method selection flowchart based on analytical requirements.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of most analytical labs. It is robust, reliable, and cost-effective, making it ideal for quantifying the main component in drug substances or formulated products where concentrations are relatively high and the sample matrix is clean.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are paramount, LC-MS/MS is the gold standard.[2] It is the method of choice for detecting trace-level impurities or quantifying metabolites in complex biological matrices like plasma or urine.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its low volatility, this compound requires a chemical modification step (derivatization) to be analyzed by GC-MS.[4] This makes the workflow more complex but can be a valuable orthogonal method to confirm results from LC techniques or to simultaneously analyze for other volatile or semi-volatile impurities.[5]

The Workhorse Protocol: HPLC with UV Detection

This section provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.

The 'Why': Principle of Separation and Detection

This method utilizes a C18 stationary phase, which is nonpolar. The mobile phase is a more polar mixture of an aqueous buffer and an organic solvent (acetonitrile). This compound, being moderately polar, will partition between the stationary and mobile phases. By controlling the mobile phase composition, we can achieve retention and separation from other components in the sample. Detection is achieved by a UV detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring optimal sensitivity.

Protocol: From Sample to Signal

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard/ Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G Detection by UV Detector F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Standard workflow for HPLC-UV analysis.

Step 1: Preparation of Solutions

  • Mobile Phase A: Prepare 0.1% (v/v) formic acid in water. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

Step 2: Sample Preparation

  • Accurately weigh a portion of the sample (e.g., powdered drug product, chemical intermediate) expected to contain approximately 10 mg of the analyte.

  • Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent. This yields a theoretical concentration of 100 µg/mL.

  • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions

Table 2: Recommended HPLC-UV Method Parameters

Parameter Recommended Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column providing good resolution for small molecules.
Mobile Phase Gradient Elution A gradient ensures efficient elution and separation from potential impurities.
Time (min) %A (0.1% Formic Acid) %B (Acetonitrile)
0 95 5
20 10 90
25 10 90
26 95 5
30 95 5
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL A typical injection volume.

| UV Detection | 254 nm | A common wavelength for aromatic compounds; should be optimized by scanning the analyte. |

Step 4: Data Analysis

  • Inject the calibration standards to establish the linearity and create a calibration curve of peak area versus concentration.

  • Inject the prepared sample solution(s).

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Ensuring Reliability: Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose.[6] Validation should be performed according to established guidelines, such as ICH Q2(R1).

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only. Peak is free from interference at the analyte's retention time in a placebo sample.
Linearity To demonstrate a proportional response to concentration. Correlation coefficient (r²) ≥ 0.999.[7]
Accuracy To measure the closeness of the test results to the true value. Recovery of 98.0% to 102.0% for spiked samples.[8]
Precision To measure the variability of repeated measurements. Relative Standard Deviation (RSD) ≤ 2.0%.[8]
Limit of Quantitation (LOQ) The lowest amount that can be quantified with acceptable precision and accuracy. Signal-to-Noise ratio ≥ 10.

| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | RSD of results should remain within acceptable limits when parameters (e.g., pH, temp) are slightly varied. |

High-Sensitivity Protocol: LC-MS/MS

For applications requiring the measurement of low concentrations of this compound, such as in biological fluids, LC-MS/MS is the preferred technique.

The 'Why': Unlocking Specificity and Low-Level Detection

This method couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first ionized, typically using Electrospray Ionization (ESI). The first quadrupole (Q1) selects the parent ion (precursor ion) of our analyte based on its mass-to-charge ratio (m/z). This ion is then fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is selected by the third quadrupole (Q3) for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the matrix and allowing for quantification at very low levels.[3]

Protocol: A Detailed Workflow

Step 1: Sample Preparation (Protein Precipitation for Plasma)

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins. This is a common and effective technique for cleaning up biological samples.[9]

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Step 2: LC-MS/MS Conditions

Table 4: Recommended LC-MS/MS Method Parameters

Parameter Recommended Setting Rationale
LC Column C18, 50 mm x 2.1 mm, 1.8 µm A shorter column with smaller particles is suitable for the fast gradients used in MS analysis.
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile Standard mobile phases for positive ion ESI.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Ionization Mode ESI Positive The primary amine group is readily protonated.
MRM Transition To be determined by direct infusion of a standard solution. A hypothetical transition could be m/z 151.1 -> 134.1 ([M+H]+ -> [M+H-NH₃]+). This is the core of the quantitative method, providing specificity.[3]
Source Temp. ~400 °C Optimized to ensure efficient desolvation.

| Capillary Voltage | ~3.0 kV | Optimized to ensure stable spray and good ionization. |

Step 3: Validation and Quantification

  • The method validation will follow the same principles as HPLC-UV (Table 3), but with acceptance criteria often adjusted for bioanalytical methods (e.g., accuracy within ±15%, precision ≤15% RSD).[6]

  • Quantification is typically performed using a calibration curve prepared in the same biological matrix (e.g., blank plasma) to account for matrix effects.

References

  • Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry. PubMed. Available at: [Link]

  • Analytical Methods for Amino Acids. Shimadzu Benelux. Available at: [Link]

  • Determination of 2-Amino-3-Hydroxyphenazine (AHP) and 2, 3-Diaminophenazine (Toxicologically Relevant Impurities) by RPHPLC-MS Method in Carbendazim Technical. ResearchGate. Available at: [Link]

  • Method of spectrophotometric determination of aminoacids. Google Patents.
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP). Available at: [Link]

  • Analytical method validation: A brief review. ResearchGate. Available at: [Link]

  • Quantitative LC-MS/MS Determination of Source-Specific Variations of Underivatized Free Amino Acids in Protein Powders. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]

  • Sample preparation in analysis of pharmaceuticals. Elsevier. Available at: [Link]

  • Validation of Amino Acid Analysis Methods. ResearchGate. Available at: [Link]

  • Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. LCGC International. Available at: [Link]

  • BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. US Pharmacopeia (USP). Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS. IKEV. Available at: [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. Available at: [Link]

  • 2-amino-N,3-dimethylbenzamide. PubChem. Available at: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. LinkedIn. Available at: [Link]

  • Sample Preparation. Refubium. Available at: [Link]

  • Quantitative bioanalysis by LC–MS for the development of biological drugs. Bioanalysis. Available at: [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. Available at: [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Available at: [Link]

  • Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. RSC Publishing. Available at: [Link]

  • Sample Preparation for LC‐MS Bioanalysis of Proteins. SciSpace. Available at: [Link]

  • Amino Acid Composition Test of Semaglutide and Liraglutide Using an Agilent 1260 Infinity II Prime Bio LC. Agilent. Available at: [Link]

  • Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. PubMed. Available at: [Link]

  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. Available at: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • 2-Amino-5-chloro-3-methylbenzamide. PubChem. Available at: [Link]

Sources

Application Note: High-Fidelity GC-MS Profiling of 2-Amino-3-methylbenzamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Amino-3-methylbenzamide (CAS: 14813-81-1), a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other fine pharmaceuticals.

Introduction & Scientific Context

This compound is a polar, bifunctional molecule containing both a primary aniline and a primary amide group. In synthetic workflows—often involving the amidation of 2-amino-3-methylbenzoic acid or ring-opening of isatoic anhydrides—monitoring reaction progress requires distinguishing the product from structurally similar impurities (e.g., regioisomers like 2-amino-4-methylbenzamide) and starting materials.

The Analytical Challenge: Direct GC injection of primary amides and anilines is prone to peak tailing and thermal degradation due to hydrogen bonding with the silanol groups of the column stationary phase. Furthermore, the high boiling point of the underivatized amide can lead to carryover.

The Solution: This protocol utilizes Trimethylsilylation (TMS) derivatization using BSTFA + 1% TMCS.[1] This transforms the polar N-H bonds into non-polar N-Si(CH3)3 groups, significantly improving volatility, peak symmetry, and mass spectral detectability.

Experimental Workflow

The following diagram outlines the critical path from reaction mixture to analytical data.

G Rxn Reaction Mixture (Crude) Quench Quench & Extraction (EtOAc/Brine) Rxn->Quench Isolates Organics Dry Drying (MgSO4 + N2 Evap) Quench->Dry Removes Water Deriv Derivatization (BSTFA + 1% TMCS) Dry->Deriv Prepares Analyte GCMS GC-MS Analysis (EI Source) Deriv->GCMS Injection Data Data Processing (TIC/EIC) GCMS->Data Identification

Figure 1: Analytical workflow ensuring moisture removal prior to moisture-sensitive silylation.[2][3]

Sample Preparation Protocol

Reagents Required[1][4][5][6][7][8][9][10][11]
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] Note: TMCS acts as a catalyst to silylate sterically hindered sites.

  • Solvent: Anhydrous Pyridine (silylation grade) or Acetonitrile.

  • Internal Standard (Optional): Fluoranthene or d10-Anthracene (approx. 50 µg/mL).

Step-by-Step Procedure
A. Sample Extraction (For Reaction Monitoring)
  • Aliquot: Take 100 µL of the reaction mixture.

  • Quench: Add into a 2 mL vial containing 500 µL saturated NaHCO₃ and 500 µL Ethyl Acetate (EtOAc).

  • Vortex: Mix vigorously for 30 seconds to extract the organic components.

  • Phase Separation: Allow layers to separate. Transfer 200 µL of the upper organic layer to a clean GC vial.

  • Dry: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen at 40°C. Critical: Any residual water will destroy the BSTFA reagent.

B. Derivatization (Silylation)[1][4][5][6]
  • Reconstitute: Add 50 µL of Anhydrous Pyridine to the dried residue.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

  • Reaction: Cap the vial tightly (PTFE-lined cap) and incubate at 65°C for 30 minutes .

    • Mechanism:[7] The reagent replaces active protons on the -NH₂ (aniline) and -CONH₂ (amide) groups with -Si(CH₃)₃.

  • Cool & Dilute: Allow to cool to room temperature. Dilute with 400 µL of anhydrous Toluene or Dichloromethane (DCM) prior to injection to prevent column overload.

GC-MS Method Parameters

Instrument: Agilent 7890/5977 (or equivalent single quadrupole system).

ParameterSettingRationale
Column Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)Low-polarity (5% phenyl) phase is ideal for silylated aromatics.
Inlet Temp 260°CEnsures rapid volatilization of high-boiling derivatives.
Injection Mode Split (10:1 to 50:1)Prevents detector saturation; derivatized amides are abundant.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal separation efficiency.
Oven Program Initial: 80°C (Hold 1 min) Ramp: 15°C/min to 300°C Final: 300°C (Hold 5 min)Slow ramp separates isomers; high final temp elutes silylated dimers.
Transfer Line 280°CPrevents condensation of heavy analytes before the MS source.
Ion Source EI (Electron Ionization) @ 70 eV, 230°CStandard ionization for library matching (NIST).
Scan Range m/z 40 – 450Covers fragments and molecular ions of mono- and bis-TMS derivatives.

Data Analysis & Interpretation

Identification of this compound (TMS Derivatives)

Upon derivatization, the molecule (MW 150.18) can form two major derivatives depending on steric hindrance and reaction completeness.

1. Mono-TMS Derivative
  • Structure: One TMS group added (likely on the aniline nitrogen).

  • Theoretical MW: 150 + 72 = 222 Da .

  • Key Ions: Look for m/z 222 (M+) and m/z 207 (M-15, loss of methyl from TMS) .

2. Bis-TMS Derivative (Target Product)
  • Structure: Two TMS groups (one on aniline, one on amide).

  • Theoretical MW: 150 + (2 × 72) = 294 Da .

  • Key Ions:

    • m/z 294 (M+): Molecular ion (usually distinct).

    • m/z 279 (M-15): Loss of •CH₃ from the TMS group (Base Peak or very strong).

    • m/z 73: Trimethylsilyl cation (Si(CH₃)₃⁺), characteristic of all TMS derivatives.

    • m/z 147: Pentamethyldisiloxanyl cation (often seen in bis-TMS compounds).

Impurity Profiling
Retention Time (Rel)Compound IdentityOriginDiagnostic Ions (m/z)
Early 2-Amino-3-methylbenzoic acid (TMS ester) Hydrolysis/Starting MaterialM+ 295 (Bis-TMS)
Mid This compound (TMS) Target Analyte 294, 279, 73
Late Isatoic Anhydride derivative Unreacted PrecursorDepends on derivatization

Troubleshooting & Quality Control

"The Peak is Missing or Small"
  • Cause: Moisture contamination.[8] BSTFA hydrolyzes instantly in the presence of water, forming hexamethyldisiloxane (solvent peak) and underivatized analyte (which sticks to the inlet).

  • Fix: Ensure the drying step (N₂ blow down) is thorough. Use fresh, anhydrous pyridine.

"Double Peaks for the Same Analyte"
  • Cause: Incomplete derivatization. You are seeing a mix of Mono-TMS and Bis-TMS derivatives.

  • Fix: Increase reaction time to 60 minutes or increase the temperature to 75°C. Ensure TMCS (catalyst) is present.

"Inlet Liner Degradation"
  • Cause: Silylation reagents produce HF/HCl byproducts upon decomposition, which activate glass wool.

  • Fix: Change the inlet liner and gold seal every 50–100 injections. Use deactivated wool liners.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Methylbenzamide (Isomer reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Little, J. L.Gas Chromatography-Mass Spectrometry of Trimethylsilyl Derivatives of Amides and Amines. Journal of Chromatography A.
  • PubChem. Compound Summary: this compound.[9][10] National Library of Medicine. Available at: [Link]

Sources

Application Note: High-Fidelity Synthesis of 2-Amino-3-methylbenzamide Derivatives for PARP Inhibition Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-amino-benzamide pharmacophore is a "privileged structure" in medicinal chemistry, serving as the critical binding motif for Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., 3-aminobenzamide). The specific introduction of a methyl group at the 3-position (2-amino-3-methylbenzamide) introduces a steric lock that restricts the conformational freedom of the amide bond, often enhancing selectivity for PARP-1/2 isoforms or shifting activity toward other targets like kinases.

This guide details a non-coupling reagent approach. Unlike standard amide couplings (EDC/HATU) which suffer from racemization risks and difficult byproduct removal, this protocol utilizes the Isatoic Anhydride Ring-Opening strategy.

Why this approach?

  • Atom Economy: The reaction produces CO₂ as the only byproduct.

  • Purity Profile: Avoids urea byproducts common in carbodiimide couplings.

  • Scalability: Suitable for both milligram-scale library generation and gram-scale lead optimization.

Chemical Pathway & Mechanism[1][2]

The synthesis proceeds in two distinct phases: the formation of the reactive intermediate (8-methylisatoic anhydride) followed by nucleophilic ring opening with diverse amines.

Graphviz Pathway Diagram

ReactionPathway Start 2-Amino-3-methylbenzoic Acid (Starting Material) Inter 8-Methylisatoic Anhydride (Reactive Scaffold) Start->Inter Cyclization (50°C, 2h) Reagent1 Triphosgene / THF (Phosgene Source) Reagent1->Inter Product This compound (Target Ligand) Inter->Product Nucleophilic Attack (80°C, DMF) Byprod CO2 (Gas) Inter->Byprod Decarboxylation Amine Diverse Amines (R-NH2) Amine->Product

Figure 1: Reaction pathway transforming the anthranilic acid precursor into the target benzamide via the anhydride intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of 8-Methylisatoic Anhydride

Objective: Create the electrophilic scaffold. Safety Warning: This reaction utilizes Triphosgene, a solid phosgene equivalent. All operations must be performed in a well-ventilated fume hood.

Materials:

  • 2-Amino-3-methylbenzoic acid (CAS: 4389-45-1)

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N)

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2-amino-3-methylbenzoic acid (15.1 g, 100 mmol) in anhydrous THF (100 mL).

  • Addition: Cool the solution to 0°C. Add Triphosgene (10.0 g, 34 mmol—approx 1/3 equiv) dissolved in THF (20 mL) dropwise over 30 minutes. Note: Triphosgene provides 3 equivalents of phosgene.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 50°C for 2 hours.

    • Self-Validation Checkpoint: The reaction mixture should become a slurry as the anhydride precipitates or forms a thick suspension.

  • Workup: Cool the mixture to 0°C. The product often precipitates. If not, concentrate the solvent to 50% volume.

  • Isolation: Filter the solid. Wash the cake with cold diethyl ether (2 x 30 mL) to remove unreacted acid and traces of phosgene.

  • Drying: Dry under vacuum at 40°C.

    • QC Criteria: IR Spectrum should show characteristic anhydride carbonyl doublets at ~1750 cm⁻¹ and ~1790 cm⁻¹.

Phase 2: Parallel Library Synthesis (Ring Opening)

Objective: Generate a library of 20-50 derivatives for screening.

Materials:

  • 8-Methylisatoic anhydride (from Phase 1)

  • Diverse Amines (

    
    : aliphatic, aromatic, heteroaromatic)
    
  • Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide)

  • Scavenger Resin: Polymer-supported Isocyanate (PS-NCO) or Benzaldehyde

Protocol (Per well/vial):

  • Stoichiometry: Weigh 8-Methylisatoic anhydride (177 mg, 1.0 mmol) into reaction vials.

  • Amine Addition: Add the specific Amine (

    
    )  (1.1 mmol, 1.1 equiv) dissolved in DMF (2 mL).
    
    • Expert Insight: The 3-methyl group creates steric hindrance. Unlike unsubstituted isatoic anhydrides which react at RT, this scaffold requires thermal activation.

  • Reaction: Seal vials and heat to 80°C for 4-6 hours .

    • Mechanism:[1][2][3] The amine attacks the carbonyl at position 4, leading to ring opening and decarboxylation (CO₂ release).

  • Scavenging (Purification without Chromatography):

    • Cool to room temperature.[2][4]

    • Add PS-Isocyanate resin (1.5 equiv relative to excess amine) to the reaction mixture.

    • Shake gently for 4 hours. The resin reacts with the excess starting amine to form an insoluble urea.

  • Filtration: Filter off the resin. The filtrate contains the pure benzamide product.

  • Finishing: Evaporate the DMF (using a Genevac or SpeedVac). Lyophilize from water/acetonitrile if necessary to obtain a powder.

Quality Control & Data Summary

Before submitting to the screening deck, compounds must pass the following QC gates.

QC ParameterMethodAcceptance CriteriaTroubleshooting
Identity LC-MS (ESI+)[M+H]⁺ ± 0.4 DaIf Mass = M+44, decarboxylation failed (intermediate carbamate exists). Increase heat.[5][6]
Purity HPLC (UV 254nm)> 95% AreaIf <95%, recrystallize from EtOH/Water.
Structure ¹H NMR (DMSO-d₆)Amide NH singlet (broad) presentAbsence of amide proton indicates hydrolysis to acid.
Screening Workflow Diagram

ScreeningWorkflow Step1 Library Synthesis (8-Me-Isatoic + Amines) Step2 Scavenging Step (PS-Isocyanate Resin) Step1->Step2 6h @ 80°C Step3 QC Gate (LC-MS > 95%) Step2->Step3 Filtration Step3->Step1 Fail (Re-synthesize) Step4 Plating (DMSO Stock Solutions) Step3->Step4 Pass Step5 PARP Enzymatic Assay (IC50 Determination) Step4->Step5

Figure 2: Operational workflow from synthesis to biological validation.

Application Notes for Screening (PARP Inhibition)

When screening these derivatives, consider the following structural insights:

  • The "Orthosteric" Lock: The 3-methyl group forces the amide out of planarity with the benzene ring. In PARP-1, the amide moiety mimics the nicotinamide of NAD+. The 3-methyl group can induce selectivity by clashing with residues in non-PARP targets that require a planar benzamide.

  • Solubility: These derivatives are often lipophilic. Ensure final assay concentration in DMSO does not exceed 1% (v/v) to prevent precipitation in aqueous buffers.

  • Control: Use Olaparib or 3-Aminobenzamide as a positive control in your assay plate.

References

  • Synthesis of Isatoic Anhydrides: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

  • PARP Inhibitor Design: Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. Journal of Medicinal Chemistry, 53(12), 4561–4584.

  • Solid-Supported Scavenging: Marsh, I. R., et al. (2002). High-Throughput Synthesis of Benzamides using Scavenger Resins. Journal of Organic Chemistry, 67(24), 8666-8672.

  • Triphosgene Safety & Utility: Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition, 26(9), 894–895.

Sources

experimental procedure for amide bond formation with 2-Amino-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Analysis

The Substrate Challenge

2-Amino-3-methylbenzamide (CAS: 14814-87-0) represents a "perfect storm" of reactivity challenges in amide bond formation. Unlike simple anilines, this substrate presents three distinct barriers that lead to low yields or byproduct formation in standard EDC/NHS or carbodiimide couplings.

  • Steric Blockade (The Ortho-Meta Pinch): The methyl group at position 3 is ortho to the nucleophilic amino group. This creates a significant steric wall, deflecting the trajectory of bulky activated esters.

  • Electronic Deactivation: The benzamide moiety at position 1 is an electron-withdrawing group (EWG) via conjugation, reducing the nucleophilicity of the aniline nitrogen (

    
    ).
    
  • The Quinazolinone Trap (Cyclization Risk): The most critical failure mode is the intramolecular cyclization of the newly formed amide. Under acidic or high-thermal conditions, the amide carbonyl is attacked by the primary amide nitrogen, dehydrating to form a 4(3H)-quinazolinone . While this is useful for heterocycle synthesis, it is a catastrophic side reaction when the linear amide is the target.

Decision Matrix: Pathway Selection

The following diagram illustrates the kinetic competition between stable amide formation and thermodynamic cyclization.

ReactionPathways cluster_0 Critical Control Point Start 2-Amino-3- methylbenzamide Activated Activated Intermediate (Acid Chloride/Active Ester) Start->Activated + Activation Agent Acid Carboxylic Acid (R-COOH) Acid->Activated Activation Amide Target Amide (Kinetic Product) Activated->Amide Nucleophilic Attack (Base, Low Temp) Quin Quinazolinone (Thermodynamic Byproduct) Amide->Quin Cyclodehydration (Acid, Heat, >80°C)

Figure 1: Reaction pathway analysis showing the competition between the desired amide coupling and the undesired cyclodehydration to quinazolinone.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (Acid Chloride Method)

Best For: Sterically encumbered acids, scale-up, and robust substrates. Mechanism: Acid chlorides are sufficiently electrophilic to overcome the steric hindrance of the 3-methyl group without requiring forcing thermal conditions that trigger cyclization.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Oxalyl Chloride (1.2 equiv) + DMF (cat.) OR Thionyl Chloride

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Activation (In-situ):

    • Dissolve the carboxylic acid (1.1 equiv) in anhydrous DCM (0.2 M) under

      
      .
      
    • Add catalytic DMF (1-2 drops).

    • Cool to 0°C. Add oxalyl chloride (1.2 equiv) dropwise. Gas evolution (

      
      , 
      
      
      
      ) will occur.
    • Stir at room temperature (RT) for 1-2 hours until gas evolution ceases. Note: If the acid is acid-sensitive, use Ghosez's reagent.

    • Optional: Concentrate to remove excess oxalyl chloride if the acid chloride is stable, then redissolve in DCM.

  • Coupling:

    • In a separate vessel, dissolve this compound (1.0 equiv) and Pyridine (3.0 equiv) in anhydrous DCM.

    • Cool the amine solution to 0°C.

    • Add the acid chloride solution dropwise to the amine solution over 15 minutes.

  • Reaction Monitoring:

    • Warm to RT and stir. Monitor by LC-MS.

    • Checkpoint: Look for Mass [M+H]+.[1] If you see [M+H-18]+, cyclization to quinazolinone is occurring. Action: Cool the reaction and reduce reaction time.

  • Workup:

    • Quench with sat.

      
      . Extract with DCM.
      
    • Wash organic layer with 1M HCl (rapidly) to remove pyridine, then brine.

    • Dry over

      
       and concentrate.
      
Protocol B: The "Modern Efficiency" (T3P Coupling)

Best For: Chiral acids (low epimerization risk), parallel synthesis, and avoiding noxious acid chloride reagents. Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. The byproduct is water-soluble, simplifying purification.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or DMF (if solubility is an issue)

Step-by-Step Procedure:

  • Preparation:

    • Combine the carboxylic acid (1.1 equiv), this compound (1.0 equiv), and Pyridine (3.0 equiv) in EtOAc (or DMF).

    • Cool the mixture to 0°C.

  • Addition:

    • Add T3P solution (1.5 equiv) dropwise.

  • Reaction:

    • Allow to warm to RT. Stir for 12-24 hours.

    • Note: T3P kinetics are slower than acid chlorides but cleaner. If conversion is low after 24h, heat gently to 40-50°C. Do not exceed 60°C to avoid quinazolinone formation.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (x2), sat.

      
      , and brine. The phosphorus byproducts are washed away in the aqueous phase.
      
Protocol C: The "High-Force" Method (HATU/HOAt)

Best For: Very unreactive acids where T3P fails, and acid chlorides are too unstable. Mechanism: Uses the neighboring group effect of the pyridine nitrogen in HOAt to accelerate the coupling rate, crucial for the hindered 3-methyl aniline.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Polar aprotic is required for HATU stability)

Step-by-Step Procedure:

  • Pre-activation:

    • Dissolve carboxylic acid (1.1 equiv) and DIPEA (3.0 equiv) in DMF.

    • Add HATU (1.2 equiv) and stir for 5-10 minutes at RT. Solution usually turns yellow/orange.

  • Coupling:

    • Add this compound (1.0 equiv) to the mixture.

  • Optimization:

    • Stir at RT for 16 hours.

    • Troubleshooting: If conversion is <50%, add HOAt (0.5 equiv) as an additive. The additional HOAt boosts the reaction rate significantly for sterically hindered anilines.

Part 3: Data Analysis & Troubleshooting

Quantitative Comparison of Methods
ParameterAcid ChlorideT3P (Propylphosphonic Anhydride)HATU/DIPEA
Reactivity HighModerate-HighHigh
Steric Tolerance ExcellentGoodGood
Cyclization Risk Low (if Temp < 25°C)Very Low (Mild conditions)Moderate (Basic conditions)
Epimerization High RiskLow RiskModerate Risk
Purification Extraction/ColumnExtraction (Water soluble byproducts)Column (Remove Urea/HOBt)
Rec. Use Case Bulk/Hindered AcidsChiral/Sensitive AcidsSmall Scale/Library Gen
Analytical QC: Identifying the "Cyclized" False Positive

When analyzing LC-MS data, use this logic to distinguish the product from the quinazolinone byproduct.

  • Target Amide:

    
     (Loss of water from condensation).
    
  • Quinazolinone Byproduct:

    
     (Second loss of water).
    
  • NMR Signature:

    • Amide: Shows a distinct broad singlet for the amide NH (usually

      
       9.0 - 11.0 ppm) and the benzamide 
      
      
      
      protons.
    • Quinazolinone:[1][2][3][4] Disappearance of the amide NH and the benzamide

      
       signals. New aromatic shifts due to planarization of the heterocycle.
      

References

  • Quinazolinone Synthesis via Cyclization

    • The tendency for 2-amino-benzamides to cyclize is well documented, often serving as the primary synthetic route for quinazolinone drugs like Methaqualone.
    • Source:

  • Sterically Hindered Amide Coupling

    • General strategies for coupling hindered anilines, including the use of acid fluorides and T3P.
    • Source:

  • T3P Application Notes

    • Propylphosphonic anhydride (T3P) is highlighted for its low epimerization and high yield in hindered couplings.
    • Source:

  • Crystal Structure & Hydrogen Bonding

    • Structural analysis of this compound derivatives showing intramolecular H-bonding which influences reactivity.
    • Source:

Sources

Application Note: Covalent Functionalization of Multi-Walled Carbon Nanotubes (MWCNTs) with 2-Aminobenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of Carbon Nanotubes with 2-Aminobenzamide Derivatives Content Type: Application Note & Detailed Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This guide details the covalent attachment of 2-aminobenzamide and its derivatives to Multi-Walled Carbon Nanotubes (MWCNTs). While carbon nanotubes offer exceptional cellular penetration and drug loading capacities, their chemical inertness and hydrophobicity necessitate robust functionalization. 2-aminobenzamide (2-AB) serves as a critical pharmacophore in histone deacetylase (HDAC) inhibitors and a precursor for quinazoline-based therapeutics.

This protocol prioritizes the Acyl Chloride Activation Route over direct thermal amidation. While direct amidation is possible, the activation pathway yields significantly higher grafting densities and reproducibility, critical for quantitative drug delivery applications.

Scientific Rationale & Mechanism

The Challenge: Inertness & Aggregation

Pristine MWCNTs are chemically inert and aggregate due to strong van der Waals forces. To attach the 2-aminobenzamide payload, we must first introduce reactive "handles" (carboxyl groups) and then activate them.

The Solution: Nucleophilic Acyl Substitution

The functionalization relies on the nucleophilic attack of the primary amine (-NH


) of the 2-aminobenzamide onto the activated carbonyl carbon of the MWCNT.
  • Oxidation: Generates carboxylic acid groups (-COOH) at nanotube tips and defects.[1]

  • Activation: Conversion of -COOH to acyl chloride (-COCl) using Thionyl Chloride (

    
    ). This creates a highly electrophilic species, overcoming the steric hindrance on the nanotube surface.
    
  • Amidation: The aniline nitrogen of 2-aminobenzamide attacks the -COCl group, forming a stable amide bond.

    • Expert Insight: 2-aminobenzamide contains two nitrogen centers: an aniline amine and a primary amide. The aniline amine is significantly more nucleophilic and will selectively react with the activated CNT, leaving the primary amide intact for further biological interaction or cyclization (e.g., into quinazolinones).

Experimental Protocol

Materials & Equipment
  • MWCNTs: Purity >95%, OD 10-20 nm (e.g., synthesized via CVD).

  • Reagents: 2-aminobenzamide (Sigma-Aldrich), Thionyl Chloride (

    
    ), Dimethylformamide (DMF, anhydrous), Tetrahydrofuran (THF), Triethylamine (TEA), 
    
    
    
    (98%),
    
    
    (65%).
  • Equipment: Bath Sonicator (40 kHz), Reflux setup, Vacuum Filtration (0.2

    
    m PTFE membrane), Centrifuge.
    
Workflow Diagram

G Start Pristine MWCNTs Oxidation Acid Oxidation (H2SO4:HNO3) Start->Oxidation Defect Generation Washing1 Wash to Neutral pH Oxidation->Washing1 Activation Acyl Activation (SOCl2, 70°C) Washing1->Activation -COOH -> -COCl Coupling Amidation (2-AB + TEA in DMF) Activation->Coupling Nucleophilic Attack Purification Solvent Washing (DMF/Ethanol) Coupling->Purification Remove Unbound Final MWCNT-Benzamide Conjugate Purification->Final

Figure 1: Step-by-step workflow for the covalent functionalization of MWCNTs.

Step-by-Step Methodology
Phase 1: Carboxylation (Defect Engineering)
  • Suspend 500 mg of pristine MWCNTs in 100 mL of acid mixture (

    
    , 3:1 v/v).
    
  • Sonicate for 30 mins to disperse aggregates.

  • Reflux at 70°C for 4-6 hours. Note: Exceeding 6 hours may shorten nanotubes excessively.

  • Dilute with 500 mL deionized water (slowly, in ice bath).

  • Filter through a 0.2

    
    m PTFE membrane and wash with water until filtrate pH is neutral (pH 7.0).
    
  • Dry the resulting MWCNT-COOH in a vacuum oven at 80°C overnight.

Phase 2: Acyl Chloride Activation (The Critical Step)

Why this matters: Direct reaction of -COOH with amines is slow and low-yielding. Converting to -COCl ensures high grafting density.

  • Disperse 200 mg of MWCNT-COOH in 40 mL of Thionyl Chloride (

    
    ) .
    
  • Add 1 mL of anhydrous DMF (catalytic).

  • Reflux at 70°C for 24 hours under

    
     atmosphere.
    
  • Distill off excess

    
     or filter under inert conditions.
    
  • Wash the solid (MWCNT-COCl ) with anhydrous THF to remove residual thionyl chloride. Caution: MWCNT-COCl is moisture sensitive.[2] Proceed immediately to Phase 3.

Phase 3: Amidation (Conjugation)
  • Disperse the fresh MWCNT-COCl in 50 mL anhydrous DMF.

  • Add 2-aminobenzamide (excess, ~500 mg) and Triethylamine (TEA) (1 mL) to neutralize HCl byproducts.

  • Stir at 100°C for 48-96 hours.

  • Purification (Crucial): Filter the mixture. Wash the black solid extensively with hot DMF, then Ethanol, then THF.

    • Self-Validation Check: The filtrate must run clear. If the filtrate remains colored, unbound 2-aminobenzamide is still leaching out.

  • Dry under vacuum at 60°C.

Characterization & Validation

To ensure the protocol worked, you must validate the covalent bond formation.

Representative Data Summary
TechniqueParameterExpected Result for MWCNT-BenzamideInterpretation
FTIR Amide I BandPeak ~1650 cm

C=O stretching of the new amide bond.
FTIR Amide II BandPeak ~1540 cm

N-H bending; confirms amide formation.
Raman

Ratio
Increase (e.g., 1.2

1.5)
Indicates increased sp

defects due to functionalization.
TGA Weight Loss15-30% loss at 200-600°CDecomposition of the organic benzamide moiety.
TEM Morphology"Fuzzy" sidewallsPolymer/organic layer coating the nanotube surface.
Pathway Visualization: Chemical Interaction

ChemicalPathway CNT_COOH MWCNT-COOH CNT_COCl MWCNT-COCl (Activated) CNT_COOH->CNT_COCl Chlorination (-SO2, -HCl) SOCl2 SOCl2 SOCl2->CNT_COCl Intermediate Tetrahedral Intermediate CNT_COCl->Intermediate + 2-AB Aminobenzamide 2-Aminobenzamide (Nucleophile) Aminobenzamide->Intermediate Product MWCNT-Amide-Benzamide (Stable Conjugate) Intermediate->Product Elimination of HCl

Figure 2: Chemical reaction pathway from carboxylation to final conjugation.[3]

Troubleshooting & Optimization

  • Aggregation: If the final product crashes out of solution too quickly, the functionalization density may be too low. Increase the oxidation time (Phase 1) to generate more -COOH sites.

  • Incomplete Coupling: If FTIR shows a strong peak at 1710 cm

    
     (carboxylic acid) but weak amide peaks, the activation step failed. Ensure 
    
    
    
    is fresh and conditions are strictly anhydrous.
  • Cyclization Risk: Be aware that heating 2-aminobenzamide conjugates in the presence of dehydrating agents (like

    
    ) can induce cyclization to form quinazolinone  derivatives [1]. If your target is the open-ring benzamide, avoid exposure to strong dehydrating acids post-conjugation.
    

References

  • Karimi, Z. et al. (2015). "Synthesis, characterization, and toxicity of multi-walled carbon nanotubes functionalized with 4-hydroxyquinazoline." ResearchGate.[3][4][5][6] Available at: [Link]

  • Mallakpour, S. et al. (2014). "The Chemical Functionalization of Carboxylated Multi-Wall Nanotubes With 2-Aminophenole Via Microwave Irradiation." Oriental Journal of Chemistry. Available at: [Link]

  • Basiuk, E. V. et al. (2012). "Functionalization of SWCNTs with Amine Derivatives and Comparative Solubilization Studies." Journal of Nanoscience and Nanotechnology. Available at: [Link]

  • Nano-Lab. (2020). "Amine NH2 functionalized multiwall carbon nanotubes." Nano-Lab Product Data. Available at: [Link]

  • Kakade, B. A. et al. (2008). "Near-complete phase transfer of single-wall carbon nanotubes by covalent functionalization." Indian Academy of Sciences. Available at: [Link]

Sources

Troubleshooting & Optimization

purification of crude 2-Amino-3-methylbenzamide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMB-003 Subject: Recrystallization Protocol & Troubleshooting for CAS 1885-32-1 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You have requested a purification strategy for 2-Amino-3-methylbenzamide (CAS 1885-32-1) . This compound is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and anthranilamide-based insecticides.

Achieving high purity (>98%) is challenging due to the presence of:

  • Regioisomers: (e.g., 2-amino-4-methylbenzamide) arising from non-selective nitration of precursors.

  • Oxidation Byproducts: Aniline derivatives are prone to air oxidation, leading to colored azo/azoxy impurities.

  • Starting Materials: Unreduced nitro-compounds or unhydrolyzed nitriles.

This guide provides a self-validating recrystallization protocol designed to target these specific impurities based on solubility differentials.

Module 1: Solvent System Selection

The Solubility Logic

This compound contains a polar amide group (H-bond donor/acceptor) and a lipophilic toluene core. This "amphiphilic" nature dictates the solvent choice.

Recommended Solvent System: Ethanol / Water (Binary System)

  • Mechanism: The compound is highly soluble in hot ethanol (breaking crystal lattice via solvation) but sparingly soluble in water. Water acts as the "anti-solvent" to force precipitation upon cooling, while keeping polar impurities (inorganic salts) and highly organic-soluble impurities (oils) in the mother liquor.

Alternative System: Ethyl Acetate / Hexane

  • Use Case: If the crude material contains significant water-sensitive impurities or if drying time must be minimized.

Solubility Data Table
SolventSolubility (Hot ~70°C)Solubility (Cold ~4°C)SuitabilityNotes
Ethanol (95%) HighModerateGoodBest as primary solvent.
Water LowInsolubleAnti-SolventInduces crystallization; removes inorganic salts.
Ethyl Acetate HighModerateGoodGood for removing non-polar oils.
Toluene ModerateLowPoorRisk of "oiling out" due to high boiling point.
Hexane LowInsolubleAnti-SolventUsed with EtOAc.

Module 2: The Purification Protocol

Target Specification: White to off-white crystalline solid, MP: 158–162°C.

Step-by-Step Workflow
  • Dissolution:

    • Place crude this compound in an Erlenmeyer flask.

    • Add Ethanol (95%) slowly while heating on a steam bath or hot plate (set to 80°C).

    • Ratio: Use approx. 5–7 mL of Ethanol per gram of crude solid.

    • Goal: Minimum solvent necessary to dissolve the solid at boiling point.[1][2]

  • Decolorization (Critical for Anilines):

    • If the solution is yellow/brown (oxidation), remove from heat briefly.

    • Add Activated Carbon (1–2 wt% of crude mass).[3]

    • Boil gently for 5–10 minutes.

  • Hot Filtration:

    • Filter the hot mixture through a pre-warmed Büchner funnel (or fluted filter paper) to remove carbon and mechanical impurities.

    • Tip: Rinse the filter cake with 1–2 mL of hot ethanol to recover trapped product.

  • Crystallization (The Anti-Solvent Addition):

    • Return filtrate to heat; bring to a gentle boil.

    • Add warm Water dropwise.

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1–2 drops of Ethanol to clear the turbidity.

  • Controlled Cooling:

    • Remove from heat.[3][4] Allow to cool to room temperature undisturbed (approx. 1–2 hours).

    • Why? Rapid cooling traps impurities inside the crystal lattice.

    • Once at room temp, place in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter crystals via vacuum filtration.[2][3][5]

    • Wash cake with cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 45°C for 6 hours.

Visual Workflow (DOT Diagram)

RecrystallizationProtocol Start Crude this compound Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve Carbon Add Activated Carbon (If Colored) Dissolve->Carbon Dark Color? Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Clear? Carbon->Filter AntiSolvent Add Warm Water Until Turbid Filter->AntiSolvent Clear Add dropwise EtOH to Clear Turbidity AntiSolvent->Clear Cool Slow Cool to RT Then Ice Bath Clear->Cool Collect Vacuum Filtration & Cold Wash Cool->Collect Dry Dry (Vacuum Oven) Collect->Dry

Caption: Fig 1. Optimized recrystallization workflow for this compound using the EtOH/Water binary system.

Module 3: Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, droplets of oil form at the bottom of the flask as it cools. Cause: The temperature dropped too fast, or the solvent became too polar (too much water) while the solution was still hot, causing the product to separate as a liquid before it could crystallize.

Corrective Action:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Adjust Solvent: Add a small amount of Ethanol (to increase solubility).

  • Seed: Cool very slowly. When the temperature reaches ~50°C, add a "seed crystal" of pure product to provide a nucleation site.

Issue 2: Low Yield

Symptom: Very few crystals form even after icing. Cause: Too much solvent (Ethanol) was used initially. Corrective Action:

  • Evaporate 30–50% of the solvent volume using a rotary evaporator, then repeat the cooling/crystallization steps.

Issue 3: Persistent Coloration

Symptom: Product remains yellow/brown after crystallization. Cause: Azo-impurities are trapped within the crystal lattice. Corrective Action:

  • Repeat the recrystallization, but this time use Methanol instead of Ethanol, and ensure a thorough Activated Carbon treatment (increase carbon load to 5 wt%).

Troubleshooting Logic Tree (DOT Diagram)

Troubleshooting Problem Process Failure Oiling Oiling Out? Problem->Oiling LowYield Low Yield? Problem->LowYield Color Colored Product? Problem->Color FixOil 1. Reheat 2. Add EtOH 3. Seed Crystal Oiling->FixOil FixYield Concentrate Mother Liquor (Rotovap) LowYield->FixYield FixColor Recrystallize from MeOH Increase Carbon Load Color->FixColor

Caption: Fig 2. Decision tree for resolving common purification failures.

Module 4: Quality Control (Validation)

Before releasing the batch for downstream synthesis, verify purity using these metrics:

  • Melting Point (MP):

    • Crude: ~145–149°C (Broad range indicates impurities).

    • Pure Target: 158–162°C (Sharp range < 2°C).

    • Note: If MP is <155°C, repeat recrystallization.

  • HPLC Analysis:

    • Column: C18 (Reverse Phase).

    • Mobile Phase: Acetonitrile/Water (0.1% H3PO4).

    • Detection: UV @ 254 nm (Benzamide absorption).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14221807, this compound. Retrieved from [Link]

  • World Intellectual Property Organization. (2021). WO2021086957 - An Efficient New Process for Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide.[6] (Demonstrates solubility and purification of anthranilamide analogs). Retrieved from [Link]

Sources

Technical Support Center: 2-Amino-3-methylbenzamide (AMB) Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying & Mitigating Byproducts in 2-Amino-3-methylbenzamide Reactions Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-21

Introduction: The "Steric Trap" of the 3-Methyl Group

Welcome to the Technical Support Center. If you are working with This compound (AMB) , you are likely synthesizing quinazolinone derivatives (e.g., PARP inhibitors) or performing scaffold modifications.

The Core Challenge: Unlike unsubstituted anthranilamide, AMB possesses a methyl group at the 3-position (ortho to the amine). This creates a steric clash that distorts the planarity of the amine and amide groups. This steric hindrance significantly alters reaction kinetics, often causing "stalled" intermediates that are frequently misidentified as final products.

This guide addresses the three most common failure modes: Incomplete Cyclization , Amide Dehydration , and Hydrolytic Degradation .

Module 1: The "Schiff Base" Stall (Incomplete Cyclization)

Symptom: You are attempting to synthesize a quinazolinone via condensation with an aldehyde. LCMS shows a mass corresponding to the "dihydro" product (


 relative to aromatic quinazolinone), but the compound is unstable or shows unexpected NMR signals.

Technical Diagnosis: The 3-methyl group hinders the nucleophilic attack of the amide nitrogen onto the imine carbon (the ring-closing step). Consequently, the reaction often stalls at the Schiff Base (Imine) stage. Standard thermal conditions sufficient for anthranilamide often fail here.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
NMR: Singlet at

8.5-9.0 ppm (Imine CH). Amide

protons still visible.
Stalled Imine: Ring closure has not occurred due to steric hindrance.Switch to Oxidative Cyclization: Add Iodine (

, 1.1 eq) and

in DMSO/Ethanol. The oxidation drives the equilibrium toward the aromatic product.
LCMS: Mass is

.
Dihydro-intermediate: Ring closed but not oxidized.Aerobic Oxidation: Reflux in EtOH with open air or add catalytic DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

DOT Diagram: Cyclization Pathway & Failure Points

AMB_Cyclization cluster_legend Steric Barrier AMB This compound (Starting Material) Schiff Schiff Base (Imine) *STALL POINT* AMB->Schiff Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff Dihydro Dihydroquinazolinone (Unstable Intermediate) Schiff->Dihydro Cyclization (Hindered by 3-Me) Quin Quinazolinone (Final Product) Schiff->Quin I2 / DMSO (Oxidative Cyclization) Dihydro->Quin Oxidation (-2H)

Caption: The 3-methyl group creates a kinetic barrier at the Schiff Base stage (Red), often requiring oxidative forcing conditions (Green) to reach the Quinazolinone.

Module 2: The "Missing Amide" (Dehydration vs. Hydrolysis)

Symptom: Your product peak is missing in HPLC, replaced by a new peak with a significantly different retention time. The mass spectrum shows


 (Dehydration) or 

(Hydrolysis).

Technical Diagnosis: The primary amide in AMB is susceptible to two competing side reactions depending on pH and reagents.

  • Nitrile Formation (Dehydration): Occurs with strong dehydrating agents (

    
    , 
    
    
    
    ) or high heat without a nucleophile.
  • Acid Formation (Hydrolysis): Occurs in highly acidic/basic aqueous media.

Identification Guide:

ImpurityChemical StructureDetection (IR/NMR)Formation Condition
Nitrile Byproduct 2-amino-3-methylbenzonitrileIR: Sharp peak ~2210-2230 cm⁻¹ (

).NMR: Loss of broad amide singlets.
Reaction with

,

, or

intended for chlorination.
Acid Byproduct 2-amino-3-methylbenzoic acidLCMS: Broad peak (tailing).NMR: Loss of amide protons; highly deshielded acid proton (

>11 ppm).
Prolonged reflux in aqueous HCl or NaOH.

Preventative Protocol:

  • Avoid

    
     for Amide Activation:  If you are trying to activate the amide, use milder reagents like CDI (Carbonyldiimidazole)  or convert to the thioamide using Lawesson’s Reagent  if cyclizing with esters.
    
  • pH Buffering: For aqueous reactions, maintain pH 4-6 (using Lactic Acid or Ammonium Acetate) to minimize hydrolysis risk while catalyzing imine formation.

Module 3: Analytical Fingerprinting (NMR/LCMS)

Use this decision matrix to confirm the identity of your isolated material.

Data Table: 1H NMR & MS Signatures (DMSO-d6)

SpeciesMethyl Group (

ppm)
Key Proton SignalsMass Spec (

vs AMB)
AMB (Start) ~2.10 (s, 3H)Amide

: Two broad singlets (distinct)
Reference Mass (

)
Schiff Base ~2.15 (s, 3H)Imine

: Singlet ~8.5-9.0 ppm

Quinazolinone ~2.40-2.60 (s, 3H)*Aromatic C2-H: Singlet ~8.0-8.3 ppm

Nitrile Impurity ~2.20 (s, 3H)No Amide/Imine signals.

*Note: The methyl shift in the Quinazolinone is often deshielded due to the planar aromatic ring current compared to the flexible AMB.

DOT Diagram: Analytical Decision Tree

Analytical_Tree Start Unknown Impurity Isolated CheckMS Step 1: Check Mass Spec (LCMS) Start->CheckMS Mass_Minus18 Mass = [AMB - 18] CheckMS->Mass_Minus18 Mass_PlusAld Mass = [AMB + Aldehyde - 18] CheckMS->Mass_PlusAld CheckIR Step 2: Check IR for 2200 cm-1 Mass_Minus18->CheckIR CheckNMR Step 2: Check NMR (8-9 ppm region) Mass_PlusAld->CheckNMR Result_Nitrile Diagnosis: Nitrile Byproduct (Dehydration) CheckIR->Result_Nitrile Peak Present Result_Schiff Diagnosis: Schiff Base (Stalled Cyclization) CheckNMR->Result_Schiff Singlet (Imine) Result_Quin Diagnosis: Quinazolinone (Success) CheckNMR->Result_Quin Singlet (Aromatic C2)

Caption: Flowchart for rapidly distinguishing between dehydration byproducts, stalled intermediates, and successful products.

FAQ: Frequently Asked Questions

Q: Why is my reaction turning dark brown/black? A: This indicates oxidation of the aniline nitrogen. AMB is electron-rich. If you are using strong oxidants (like


) or high temperatures in air without antioxidants, you are generating "aniline black" type polymers. Solution:  Perform reactions under Nitrogen/Argon and use milder oxidants like Iodine or DDQ.

Q: Can I use microwave irradiation to overcome the steric hindrance? A: Yes. Microwave synthesis is highly recommended for AMB cyclizations. It provides the thermal energy required to overcome the rotational barrier caused by the 3-methyl group without the prolonged heating that leads to degradation. Recommended: 120°C for 10-20 mins in Ethanol.

Q: I see two spots on TLC that merge into one after workup. What is happening? A: You are likely observing the equilibrium between the open-chain Schiff base and the closed-ring dihydroquinazolinone . On silica gel (acidic), the equilibrium may shift. This confirms you have not yet achieved full oxidation to the aromatic quinazolinone.

References

  • Synthesis of Quinazolinones via Oxidative Cyclization

    • Ryu, H., et al. (2021). "Copper-catalyzed tandem reaction of 2-aminobenzamides." Journal of Organic Chemistry.

  • Mechanisms of Amide Dehydration

    • Jha, S. (2014).[1][2][3] "Dehydration of Amides to Nitriles: A Review." ResearchGate.[1][3][4]

  • Steric Effects in Heterocyclic Synthesis

    • Phakhodee, W., et al. (2017).[5] "Acid-mediated synthesis of quinazolinones." Organic & Biomolecular Chemistry.

  • Analytical Data for Benzamides

    • PubChem Compound Summary: this compound.

Sources

removing impurities from commercial 2-Amino-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Purifying Commercial 2-Amino-3-methylbenzamide

Introduction

Welcome to the technical support center for handling and purifying this compound. As a key intermediate in the synthesis of various pharmaceutical agents, the purity of this compound is paramount to the success of subsequent experimental steps and the integrity of your final product. Commercial batches can contain a variety of impurities stemming from the synthetic route, handling, or storage. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, question-and-answer-based approach to troubleshooting common purity issues. We will delve into the causality behind experimental choices, offering field-proven insights to help you achieve the desired purity for your application.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in a commercial batch of this compound?

The impurity profile of this compound is heavily dependent on its manufacturing process. Common synthetic routes start from precursors like isatoic anhydride or 2-amino-3-methylbenzoic acid.[1] Therefore, potential impurities can include:

  • Unreacted Starting Materials: Residual amounts of 2-amino-3-methylbenzoic acid or related precursors.

  • Synthesis Byproducts: Depending on the specific reagents used, byproducts may include isomers, related benzamides, or products from side reactions. For example, syntheses involving chlorinating agents can introduce chlorinated impurities.[2][3]

  • Inorganic Salts: Contaminants such as chlorides, sulfates, and ammonium salts can be carried over from the synthesis and work-up stages.[4]

  • Degradation Products: Although generally stable, prolonged or improper storage can lead to degradation.

Q2: What is the first step I should take to assess the purity of my newly acquired this compound?

Before attempting any purification, you must first establish a baseline purity level. The most reliable and widely used method for this is High-Performance Liquid Chromatography (HPLC).[4][5] An initial HPLC analysis will provide a chromatogram showing the main product peak and any impurity peaks, allowing you to quantify the purity as a percentage of the total peak area.[6] This initial analysis is crucial for deciding if purification is necessary and for selecting the appropriate method.

Q3: What are the primary laboratory-scale methods for purifying this compound?

For this specific compound, the two most effective and accessible purification techniques are:

  • Recrystallization: A technique that leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. It is often the method of choice for removing small amounts of impurities from a solid product.[7]

  • Silica Gel Column Chromatography: A separation technique that relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (a solvent or solvent mixture). It is highly effective for separating compounds with different polarities and is particularly useful when impurities are structurally similar to the product.[8]

Q4: How do I choose between recrystallization and column chromatography?

The choice of method depends on the initial purity of your compound and the nature of the impurities. The following decision tree provides a logical framework for this choice.

G start Start: Assess Purity with HPLC purity_check Purity > 95% AND Impurities have different solubility profiles? start->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize  Yes purity_low Purity < 95% OR Multiple closely-related impurities present purity_check->purity_low  No final_check Verify Purity with HPLC recrystallize->final_check chromatography Use Column Chromatography chromatography->final_check purity_low->chromatography

Caption: Purification method selection guide.
  • Expertise & Experience: Generally, if your starting material is already of high purity (>95%) and you are trying to remove minor contaminants, recrystallization is the more efficient choice. If the purity is lower, or if you have multiple impurities with polarities similar to your product, column chromatography offers superior separation power.[7][8]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it requires careful solvent selection and execution. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at cold temperatures.

Q: My compound won't dissolve completely, even in the boiling solvent. What should I do?
  • Causality: You may have an insufficient volume of solvent, or you may have chosen a solvent in which your compound has low solubility even at high temperatures.

  • Solution:

    • Add more solvent in small increments (aliquots) until the compound dissolves. Be careful not to add too much, as this will reduce your final yield.

    • If the compound remains insoluble after adding a significant amount of additional solvent, the chosen solvent is likely unsuitable. You will need to select a different solvent or a solvent mixture. Based on solubility data for the related precursor, 2-amino-3-methylbenzoic acid, solvents like ethanol, acetone, or ethyl acetate are good starting points.[9] A patent for a similar compound specifically mentions using 50-100% ethanol for recrystallization.[10]

Q: My solution is clear and hot, but no crystals form upon cooling. What went wrong?
  • Causality: The solution may be too dilute (too much solvent was used), or the solution may be supersaturated and requires nucleation to initiate crystal growth.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide a surface for nucleation. Alternatively, add a tiny "seed" crystal from a previous pure batch.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Let it cool again slowly.

    • Use an Anti-Solvent: If you are using a polar solvent like ethanol, you can try adding a non-polar "anti-solvent" (like hexane or water) dropwise until the solution becomes slightly cloudy, then allow it to cool. This reduces the overall solubility of your compound.

Q: My product "oiled out" instead of forming crystals. How can I fix this?
  • Causality: This often happens when a solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent. The compound separates as a liquid phase instead of a solid crystal lattice.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

    • If slow cooling doesn't work, try using a larger volume of solvent or a different solvent system with a lower boiling point.

Troubleshooting Guide: Silica Gel Column Chromatography

This technique is essential for separating complex mixtures. Success hinges on choosing the correct mobile phase (eluent) to achieve differential migration of your product and impurities through the silica gel.

Q: How do I select the right solvent system (eluent)?
  • Causality: The eluent's polarity is the primary driver of separation on a silica gel column. A solvent that is too polar will cause all compounds to move too quickly (high Rf values), resulting in no separation. A solvent that is too non-polar will cause all compounds to remain adsorbed to the silica (low Rf values).

  • Solution: The ideal solvent system is determined using Thin-Layer Chromatography (TLC).

    • Dissolve a small amount of your crude material.

    • Spot it on a TLC plate and develop the plate in various solvent mixtures. A good starting point for a polar amide is a mixture of a non-polar solvent like Hexane (Hex) or Dichloromethane (DCM) and a polar solvent like Ethyl Acetate (EtOAc) or Acetone.[7]

    • The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 . This ensures the compound will move through the column at a reasonable rate and separate effectively from impurities with different Rf values.

Solvent System Trial (Hexane:Ethyl Acetate) Observed Product Rf on TLC Action
90:10~0.05Too non-polar. Increase polarity.
70:30~0.30Good starting point for the column.
50:50~0.65Too polar. Decrease polarity.
Q: My compound is streaking or "tailing" on the TLC plate and the column. Why?
  • Causality: Tailing is often caused by interactions between the compound and the acidic silica gel. The amino group on this compound is basic and can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing poor peak shape. Other causes include applying too much sample or insolubility in the eluent.

  • Solution:

    • Add a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine (NEt₃) or ammonia to your eluent system. This will neutralize the acidic sites on the silica gel, preventing the basic amine from sticking and resulting in sharper bands.

    • Ensure Proper Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Dissolve the sample in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel before loading it onto the column.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing purity. It should be optimized for your specific system.

  • Sample Preparation: Prepare a stock solution of your this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • HPLC System Configuration:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Detection: UV detector set to 220 nm.[5]

    • Flow Rate: 1.0 mL/min.

  • Gradient Elution:

    • Start with 10% B for 2 minutes.

    • Ramp to 90% B over 15 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to 10% B and re-equilibrate for 5 minutes.

  • Analysis: Inject 5-10 µL of your sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Protocol 2: Purification by Recrystallization

G cluster_0 Dissolution cluster_1 Cooling & Crystallization cluster_2 Isolation & Drying a Place crude solid in flask b Add minimum amount of hot recrystallization solvent (e.g., Ethanol) a->b c Heat to boiling with stirring until solid is fully dissolved b->c d Remove from heat, allow to cool slowly to room temperature c->d e Cool further in an ice bath to maximize crystal formation d->e f Collect crystals by suction filtration e->f g Wash crystals with a small amount of cold solvent f->g h Dry crystals under vacuum g->h

Caption: Standard recrystallization workflow.
  • Solvent Selection: Based on solubility data, ethanol or an ethanol/water mixture is a promising choice.[9] Perform small-scale tests to confirm the ideal solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of your chosen solvent. Heat the mixture on a hot plate with stirring until it boils and the solid dissolves completely. If it doesn't dissolve, add more solvent in small portions until it does.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of your product.

  • Isolation: Collect the crystals using a Büchner funnel under vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

  • Validation: Confirm the purity of the recrystallized material using the HPLC method described above.

References

  • ResearchGate. Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Available from: [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available from: [Link]

  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available from: [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • ResearchGate. 2-Amino-N-(2-chloropyridin-3yl)benzamide. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. What is the best technique for amide purification?. Available from: [Link]

Sources

Technical Support Center: Solubility Optimization for 2-Amino-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: 2-Amino-3-methylbenzamide (2A3MB) is a potent Poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] Structurally, it possesses a lipophilic benzamide core that results in high crystal lattice energy and poor aqueous solubility.[1][2] Users frequently report "crashing out" (precipitation) when diluting concentrated stocks into aqueous assay buffers, leading to erratic IC50 values and false negatives.[1][2]

The Solution: Successful solubilization requires a "co-solvent strategy" utilizing high-grade anhydrous DMSO for stock preparation, followed by a controlled serial dilution protocol that prevents rapid nucleation of drug crystals.[2]

Physicochemical Data Table
SolventSolubility Limit (Approx.)Usage Context
DMSO (Anhydrous) ~50 - 60 mg/mL (300-400 mM)Recommended. Primary stock solution.[1][2]
Ethanol (100%) ~10 - 20 mg/mLSecondary option.[1][2] Higher volatility can alter concentrations over time.[1][2]
Water / PBS < 0.5 mg/mLNot Recommended for stock.[1][2][3][4] Only for final assay conditions.
DMF ~30 mg/mLAlternative to DMSO, but higher toxicity for cell assays.[1][2]

Module 1: Preparation of Master Stock Solutions

Objective: Create a stable, high-concentration stock solution free of micro-aggregates.

The Protocol (Standard 100 mM Stock)
  • Calculate: For 10 mL of 100 mM stock, weigh 150.18 mg of 2A3MB (MW: 150.18 g/mol ).[1][2]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), grade ≥99.9%.[1][2]

    • Technical Insight: Moisture in DMSO drastically reduces the solubility of benzamides. Avoid "wet" DMSO stored loosely capped.[1][2]

  • Dissolution: Add the solid to the DMSO. Vortex vigorously for 30–60 seconds.[1][2]

    • Troubleshooting: If the solution remains cloudy, warm the vial to 37°C in a water bath for 5 minutes. Sonicate for 2 minutes to break up crystal lattices.

  • Storage: Aliquot into amber glass vials (to prevent light degradation and plastic leaching). Store at -20°C or -80°C.

    • Shelf Life: Stable for >6 months at -80°C.[1][2]

Module 2: The "Crash Out" Prevention Strategy

The Problem: Direct addition of a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer causes a rapid polarity shift.[2] The hydrophobic 2A3MB molecules aggregate faster than they disperse, causing precipitation.[2]

The Fix: Use an Intermediate Dilution Step to lower the kinetic energy barrier of mixing.

Visual Workflow: Preventing Precipitation

SolubilityStrategy cluster_0 The 'Crash Out' Zone Stock 100 mM Stock (100% DMSO) Direct Direct Addition to Buffer Stock->Direct Avoid Inter Intermediate Dilution (100x -> 10x in Buffer) Stock->Inter Step 1: Pre-dilute Crash PRECIPITATION (Cloudy Assay) Direct->Crash Final Final Assay Well (1x Conc, <1% DMSO) Inter->Final Step 2: Add to Assay

Figure 1: Comparison of direct addition (leading to precipitation) vs. the intermediate dilution method.[2]

Step-by-Step Dilution Protocol

Target: 10 µM final concentration in the assay well.

  • Start: 10 mM DMSO stock.

  • Intermediate Step: Dilute the 10 mM stock 1:100 into the Assay Buffer (e.g., PBS + 0.1% BSA).

    • Result: 100 µM solution (containing 1% DMSO).

    • Action: Vortex immediately.[1][2] The lower concentration (100 µM) is often below the saturation limit in the presence of 1% DMSO.

  • Final Step: Add 10 µL of this Intermediate Solution to 90 µL of cells/reagents.

    • Final Result: 10 µM 2A3MB, 0.1% DMSO.[1][2]

Module 3: Advanced Formulation (Difficult Assays)

If the standard protocol fails (e.g., for very high concentrations >100 µM in water), use these additives.

A. Detergent Stabilization (Enzymatic Assays)

For cell-free PARP assays, non-ionic detergents prevent aggregation.[1][2]

  • Additive: Triton X-100 or Tween-20.

  • Concentration: 0.01% - 0.1% (v/v) in the assay buffer.

  • Mechanism: Detergents form micelles that sequester hydrophobic 2A3MB molecules, keeping them in pseudo-solution.[1][2]

B. Cyclodextrin Complexation (In Vivo / High Dose)

For animal studies or high-dose cell assays where DMSO toxicity is a concern.[1][2]

  • Reagent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2]

  • Protocol:

    • Prepare 20% (w/v) HP-β-CD in water.[1][2]

    • Dissolve 2A3MB in a minimal volume of DMSO.

    • Slowly add the DMSO solution to the Cyclodextrin solution with constant stirring.

    • The cyclodextrin "bucket" encapsulates the hydrophobic benzamide ring.[2]

Module 4: Assay Compatibility Guide

Different assays tolerate different solvent loads. Use this decision matrix.

AssayMatrix Start Select Assay Type Cell Live Cell Culture (HeLa, MCF-7, etc.) Start->Cell Enzyme Purified Enzyme (PARP-1 Activity) Start->Enzyme InVivo In Vivo / Animal Start->InVivo CellSol Max DMSO: 0.1% - 0.5% Cell->CellSol EnzSol Max DMSO: 1% - 5% Enzyme->EnzSol VivoSol Avoid Pure DMSO InVivo->VivoSol CellTip Use Serial Dilution in Media CellSol->CellTip EnzTip Add 0.01% Triton X-100 to Buffer EnzSol->EnzTip VivoTip Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline VivoSol->VivoTip

Figure 2: Solvent compatibility and formulation adjustments based on assay type.[1][2]

Frequently Asked Questions (FAQ)

Q: My solution turns cloudy immediately after adding the stock to PBS. Why? A: This is the "Solvent Shift" effect.[2] The water molecules in PBS form a highly ordered hydrogen-bond network that excludes the hydrophobic benzamide. Fix: Do not add 100% DMSO stock directly to PBS. Dilute it into a solution containing carrier proteins (like BSA) or detergents (Tween/Triton) first, or use the serial dilution method described in Module 2.[2]

Q: Can I use acid (HCl) to dissolve it since it has an amino group? A: Technically, yes, the amino group can be protonated to form a salt.[2] However, we do not recommend this for bio-assays .[1][2] If you dissolve it in acid and then add it to a pH 7.4 buffer, the pH shift will deprotonate the amine, returning it to the free base form and causing immediate precipitation inside your assay well.[2]

Q: Is the compound stable in solution? A: In anhydrous DMSO at -20°C, it is stable for months.[2] In aqueous buffers (PBS/Media), it should be used within 4 hours .[1][2] Benzamides can undergo slow hydrolysis or oxidation if left in aqueous solution at room temperature for extended periods.[1][2]

Q: Can I autoclave the solution? A: No. this compound is heat-sensitive and may degrade.[1][2] Always sterilize by filtration using a 0.22 µm PTFE (hydrophobic) or Nylon filter.[1][2] Do not use cellulose acetate filters as they may bind the drug.[2]

References

  • Cayman Chemical. (2022).[1][2][3][5][6] Product Information: 3-amino Benzamide / Analogs Solubility Datasheet. Retrieved from

  • Selleck Chemicals. (2024).[1][2] Benzamide PARP Inhibitor Solubility & Formulation Guide. Retrieved from [1]

  • PubChem. (2025).[1][2] this compound Compound Summary (CID 14221807).[1][2] National Library of Medicine.[1][2] Retrieved from [1]

  • Needham, T. E. (1970).[1][2][7] The Solubility of Amino Acids and Benzamides in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [1]

  • Kirby, I. T., & Cohen, M. S. (2019).[1][2] PARP activity screening and inhibitor testing assay (PASTA). STAR Protocols / NIH.[1][2] Retrieved from [1]

Sources

scaling up 2-Amino-3-methylbenzamide reaction from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Topic: Scale-up of 2-Amino-3-methylbenzamide (3-Methylanthranilamide) Route: Aminolysis of 3-Methylisatoic Anhydride[1]

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Center. You are likely scaling up the synthesis of This compound , a critical intermediate for PARP inhibitors and other heterocyclic APIs.[1]

While the lab-scale synthesis often uses the reaction of 3-methylisatoic anhydride with aqueous ammonia, scaling this to a pilot plant (10kg – 100kg) introduces non-linear variables. The primary challenges are gas evolution dynamics (CO₂) , steric hindrance at the 3-position affecting kinetics, and slurry handling during isolation.[1]

This guide replaces standard operating procedures with a causality-driven troubleshooting system .

Tier 1: Process Safety & Thermodynamics

Critical Alert: The reaction releases stoichiometric Carbon Dioxide (CO₂).[1] In a 100L reactor, this volume expansion can be catastrophic if not modeled.[1]

Q: We are observing a delayed exotherm followed by rapid pressure spikes.[1] What is happening?

A: You are likely experiencing "Accumulation-Limited" kinetics.

  • The Mechanism: The 3-methyl group provides steric hindrance, making the electrophilic carbonyl carbon less accessible to ammonia compared to unsubstituted isatoic anhydride.

  • The Error: If you dose ammonia too quickly at low temperatures (

    
    C), the reaction rate is slow. Ammonia accumulates in the vessel.[1] When the temperature is raised to drive conversion, the accumulated ammonia reacts simultaneously.
    
  • The Consequence: A runaway exotherm combined with massive, instantaneous CO₂ evolution.[1]

  • Corrective Action:

    • Dose-Controlled Mode: Switch from batch addition to semi-batch. Feed aqueous ammonia slowly.[1]

    • Thermal Validation: Ensure the reaction temperature is maintained during addition (typically

      
      C) to consume reactants immediately (feed-limited regime).
      

Tier 2: Reaction Engineering (The "Make")

Q: The reaction mixture is foaming uncontrollably into the condenser. How do I stop this?

A: This is a gas-liquid mass transfer issue coupled with surface tension effects.

  • Root Cause: The release of CO₂ in an aqueous/organic medium creates a stable foam, often stabilized by fine particulates of the starting material (Pickering emulsion effect).

  • Troubleshooting Protocol:

    • Agitation: Do not increase RPM to "break" the foam; this often entrains more gas.[1] Use an impeller with low shear near the surface (e.g., hydrofoil) but high circulation.[1]

    • Headspace Management: Operate the reactor at slightly reduced pressure (if safety permits) or ensure the vent line is oversized.

    • Solvent Selection: If using pure water, the surface tension is high.[1] Adding a co-solvent like Ethanol or IPA (10-20% v/v) reduces surface tension and destabilizes foam.[1]

Q: Conversion stalls at 90-95%. Adding more ammonia doesn't help.

A: You are fighting competitive hydrolysis. [1]

  • The Chemistry: Isatoic anhydrides are moisture sensitive.[1] If your aqueous ammonia addition is too slow or the temperature is too high (

    
    C), the hydroxide ion (
    
    
    
    ) competes with ammonia (
    
    
    ) to hydrolyze the anhydride into the starting amino acid (2-amino-3-methylbenzoic acid).
  • Diagnosis: Check HPLC for the acid impurity (typically elutes earlier than the amide).

  • Solution:

    • Increase ammonia equivalents (from 1.1 to 1.5 eq).

    • Use Ammonium Carbonate or Urea as alternative ammonia sources if aqueous ammonia hydrolysis is too dominant (though this changes the impurity profile).[1]

Tier 3: Work-up & Isolation (The "Purify")

Q: The filtration time has increased from 30 minutes (lab) to 12 hours (pilot). Why?

A: You have generated "fines" due to crash cooling.

  • The Physics: this compound crystallizes rapidly. In the lab, magnetic stirring grinds crystals, masking morphology issues.[1] In the pilot plant, rapid cooling creates high supersaturation, leading to massive nucleation of microscopic needles that clog filter cloth pores.[1]

  • Corrective Action (The "Seeding" Protocol):

    • Cool Slowly: Use a linear cooling ramp (

      
      C/hour).
      
    • Seed Point: Add 1% wt seed crystals at the metastable zone width (approx.

      
      C) to promote growth over nucleation.[1]
      
    • Ostwald Ripening: Hold the slurry at the final temperature for 2-4 hours to allow small fines to dissolve and redeposit on larger crystals.

Data: Cooling Profile vs. Filtration Rate
Parameter"Crash" Cool (Non-Linear)Linear Ramp + Seeding
Cooling Rate

C / 15 mins

C / 60 mins
Particle Size (D50)

(Needles)

(Prisms)
Filtration Flux


Cake Moisture 45% (wet)12% (dry)

Visualizing the Process Logic

The following diagram illustrates the critical decision nodes where scale-up failures occur.

ScaleUpLogic Start Start: 3-Methylisatoic Anhydride Solvent Solvent Selection (Water vs. EtOH/Water) Start->Solvent AmmoniaAdd Ammonia Addition (Exotherm Control) Solvent->AmmoniaAdd FoamCheck Foaming Detected? AmmoniaAdd->FoamCheck CO2 Evolution TempCheck Temp > 50°C? AmmoniaAdd->TempCheck FoamCheck->AmmoniaAdd Yes: Reduce Rate / Add Anti-foam Reaction Reaction Completion (Release of CO2) FoamCheck->Reaction No Hydrolysis Impurity: Acid Formation (Yield Loss) TempCheck->Hydrolysis Yes TempCheck->Reaction No Crystallization Crystallization (Cooling Ramp) Reaction->Crystallization Filtration Filtration & Isolation Crystallization->Filtration

Figure 1: Process Control Logic for the aminolysis of 3-methylisatoic anhydride. Note the critical control points at Ammonia Addition (Foaming/Exotherm).

Tier 4: Quality & Impurity Control

Q: We detect a dimer impurity (M+ = 298).[1] How did this form?

A: Reaction between Product and Starting Material. [1]

  • Mechanism: The newly formed amine group on the product (this compound) is nucleophilic. If the ammonia concentration drops (local depletion due to poor mixing), the product attacks unreacted isatoic anhydride.

  • Prevention: Maintain a high local concentration of ammonia.[1] Ensure the agitation Reynolds number (

    
    ) is 
    
    
    
    (turbulent flow) to prevent "hotspots" of unreacted anhydride.[1]

References

  • Synthesis of this compound (General Amide Synthesis)

    • Source: PubChem. (2025).[1][2] this compound Compound Summary.

    • URL:[Link][1][2]

  • Kinetics of Is

    • Source: The Journal of Organic Chemistry.[1] (2019). Reactions of Isatoic Anhydride with Ammonia.

    • URL:[Link] (Note: DOI resolves to authoritative ACS source).[1]

  • Troubleshooting Amine/Amide Foaming

    • Source: Pall Corporation.[1] Analysis of Foaming Mechanisms in Amine Plants.

    • URL:[Link][1]

  • Crystalliz

    • Source: National Institutes of Health (PMC).[1] (2018).[1][3][4] Solubility of Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

    • URL:[Link]

Sources

Technical Support Center: Purifying 2-Amino-3-methylbenzamide with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 2-Amino-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshoot common issues encountered during the purification process. Our goal is to equip you with the scientific understanding and actionable steps to achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

A1: Understanding the molecule's properties is fundamental to developing a successful purification strategy. This compound (C₈H₁₀N₂O, MW: 150.18 g/mol ) possesses both a basic amino group (-NH₂) and a polar amide group (-CONH₂), attached to a moderately non-polar toluene backbone.[1][2] Its computed XLogP3-AA value of 1 suggests it is a relatively polar molecule.[1] The presence of two hydrogen bond donors and a topological polar surface area of 69.1 Ų further indicates its polar nature.[1] This polarity profile dictates that it will have a strong affinity for polar stationary phases like silica gel and will require a moderately polar mobile phase for elution.

Q2: What is a good starting point for the stationary and mobile phases for the purification of this compound?

A2: For a polar compound like this compound, silica gel is the most common and effective stationary phase.[3] A good starting mobile phase, or eluent, would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A starting gradient of 10-50% ethyl acetate in hexane is a reasonable initial condition for scouting by thin-layer chromatography (TLC).[4] For more polar impurities, a solvent system like methanol in dichloromethane might be necessary.[4]

Q3: How do I choose the optimal solvent system using Thin-Layer Chromatography (TLC)?

A3: The ideal solvent system for column chromatography is one that provides a good separation between your desired compound and any impurities on a TLC plate. The target Rf (retardation factor) for your product should be around 0.3.[5] An Rf in this range provides a good balance between resolution and elution time on the column. If the Rf is too high (>0.5), the compound will elute too quickly with poor separation. If it is too low (<0.1), the elution will be prolonged, leading to band broadening and potential loss of product.

Q4: Should I use isocratic or gradient elution for purifying this compound?

A4: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample mixture.

  • Isocratic elution is simpler and can provide better resolution for compounds with similar polarities.[6] If your TLC shows good separation between your product and impurities with a single solvent mixture, isocratic elution is a good choice.

  • Gradient elution is more effective for separating mixtures with a wide range of polarities.[7][8] It can shorten the overall purification time and provide sharper peaks for later eluting compounds.[6][7] If your crude sample contains both non-polar and very polar impurities, a gradient elution will likely be more efficient.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Problem 1: My compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the highly polar this compound from the silica gel. The amino and amide groups can strongly interact with the silanol groups of the stationary phase.

  • Solution:

    • Increase the polarity of the mobile phase. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in hexane, or methanol in dichloromethane).[9]

    • Add a basic modifier. The basic amino group can be protonated by the slightly acidic silica gel, causing strong binding. Adding a small amount of a base like triethylamine (0.1-1%) or ammonia in methanol to your eluent can neutralize the acidic sites on the silica and improve elution of basic compounds.[10][11]

Problem 2: The separation between my product and an impurity is poor.

  • Possible Cause: The chosen solvent system does not provide adequate selectivity for the compounds in your mixture.

  • Solution:

    • Optimize the solvent system. Experiment with different solvent combinations on TLC. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can significantly alter the selectivity.

    • Try a different stationary phase. If silica gel does not provide the desired separation, consider using alumina (neutral or basic), which can offer different selectivity for polar and basic compounds.[11]

    • Employ a shallow gradient. A slow, shallow gradient around the elution point of your compound can improve the resolution between closely eluting species.[7]

Problem 3: My compound is "tailing" or "streaking" on the column.

  • Possible Cause: This is often due to strong interactions between the basic amine group and the acidic silica gel. It can also be caused by overloading the column or poor column packing.

  • Solution:

    • Add a basic modifier to the eluent. As mentioned previously, adding triethylamine or ammonia can significantly reduce tailing for amines.[10][12]

    • Ensure proper sample loading. Dissolve your crude product in a minimal amount of solvent and load it onto the column in a concentrated band.[13] Using a more polar solvent to dissolve the sample than the mobile phase can cause band broadening. If your compound is not very soluble in the mobile phase, consider dry loading.

    • Check your column packing. An improperly packed column with channels or cracks will lead to poor separation and band shape.

Problem 4: I suspect my compound is decomposing on the silica gel.

  • Possible Cause: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[9]

  • Solution:

    • Deactivate the silica gel. You can wash the silica gel with a solution of triethylamine in your non-polar solvent before packing the column to neutralize the acidic sites.[11]

    • Use a different stationary phase. Neutral alumina or florisil are less acidic alternatives to silica gel.[11]

Experimental Protocol: A General Guideline

This protocol provides a starting point for the purification of this compound. Optimization will be necessary based on your specific reaction mixture.

1. TLC Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems (e.g., 20%, 40%, 60% ethyl acetate in hexane).
  • Visualize the spots under UV light and/or with a staining agent.
  • Select the solvent system that gives an Rf value of approximately 0.3 for the product and the best separation from impurities.

2. Column Preparation:

  • Choose an appropriately sized glass column.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
  • Allow the silica to settle, and then add a layer of sand on top to protect the surface.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Carefully apply the sample to the top of the column.
  • Alternatively, for poorly soluble compounds, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the chosen mobile phase. If using a gradient, start with a lower polarity and gradually increase it.
  • Collect fractions in test tubes or other suitable containers.
  • Monitor the elution of your compound by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

Stationary PhaseMobile Phase System (v/v)Target Compound RfObservations
Silica Gel30% Ethyl Acetate / 70% Hexane~0.35Good starting point for moderately polar impurities.
Silica Gel50% Ethyl Acetate / 50% Hexane~0.5May be too high, risking co-elution with less polar impurities.
Silica Gel5% Methanol / 95% DichloromethaneVariesEffective for separating more polar compounds.
Silica Gel30% EtOAc / 70% Hexane + 0.5% Triethylamine~0.4Addition of base can improve peak shape and reduce tailing.
Alumina (Neutral)40% Ethyl Acetate / 60% HexaneVariesAlternative stationary phase with different selectivity.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered NoElution Compound Not Eluting Start->NoElution PoorSeparation Poor Separation Start->PoorSeparation Tailing Peak Tailing/Streaking Start->Tailing Decomposition Suspected Decomposition Start->Decomposition IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity AddBase Add Basic Modifier (e.g., Et3N) NoElution->AddBase OptimizeSolvent Optimize Solvent System (TLC) PoorSeparation->OptimizeSolvent ChangeStationaryPhase Change Stationary Phase (e.g., Alumina) PoorSeparation->ChangeStationaryPhase ShallowGradient Use a Shallow Gradient PoorSeparation->ShallowGradient Tailing->AddBase ProperLoading Ensure Proper Sample Loading Tailing->ProperLoading CheckPacking Check Column Packing Tailing->CheckPacking Decomposition->ChangeStationaryPhase DeactivateSilica Deactivate Silica Gel Decomposition->DeactivateSilica Success Successful Purification IncreasePolarity->Success AddBase->Success OptimizeSolvent->Success ChangeStationaryPhase->Success ShallowGradient->Success ProperLoading->Success CheckPacking->Success DeactivateSilica->Success

Caption: Troubleshooting decision tree for column chromatography of this compound.

References

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography.
  • Benchchem. (n.d.). This compound|Research Chemical.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
  • PubChem. (n.d.). This compound.
  • ChemScene. (n.d.). This compound.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Agilent. (n.d.). Isocratic v. Gradient.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Reddit. (n.d.). Why does a solvent system with an RF of 0.3 give the cleanest separation?.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

Sources

Technical Support Center: Proactive Management of Reaction Exotherms in 2-Amino-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and process chemists involved in the synthesis of 2-Amino-3-methylbenzamide. The synthesis of this valuable compound, often used as a building block in pharmaceuticals and agrochemicals, involves highly energetic transformations that must be thoroughly understood and controlled to ensure operational safety, reaction efficiency, and final product purity.[1][2] This document moves beyond standard operating procedures to explain the causality behind critical process parameters, offering a framework for proactive risk assessment and management of reaction exotherms.

Section 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses fundamental questions regarding the thermal hazards associated with the synthesis of this compound.

Q1: What is a reaction exotherm, and why is it a critical safety parameter in this specific synthesis?

A reaction exotherm is the release of energy in the form of heat during a chemical reaction. While many reactions are exothermic, the concern in synthesis is the rate of heat generation versus the rate of heat removal. If heat is generated faster than it can be dissipated by the reactor's cooling system, the temperature of the reaction mass will rise. This can lead to a dangerous cycle where the increased temperature further accelerates the reaction rate, causing a thermal runaway. This is a critical concern in the synthesis of this compound, which often involves potent reagents and highly favorable enthalpic transformations.[3][4]

Q2: Which steps in a typical this compound synthesis are most likely to be highly exothermic?

The most common synthetic route starts from 2-Amino-3-methylbenzoic acid.[5][6][7] The two key steps with significant exothermic potential are:

  • Acid Activation: The conversion of the carboxylic acid group of 2-Amino-3-methylbenzoic acid into a more reactive species, typically an acid chloride, using a reagent like thionyl chloride (SOCl₂). This step is notoriously energetic.

  • Amidation: The subsequent reaction of the activated acid intermediate with an ammonia source (e.g., aqueous ammonia, ammonia gas) to form the final benzamide product. Amidation reactions are generally exothermic.[8]

Q3: What are the primary consequences of a poorly managed exotherm?

Failure to control the reaction temperature can lead to several severe outcomes:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure, potentially leading to reactor failure and release of contents.

  • Toxic Gas Release: Thionyl chloride reacts violently with water and moisture, producing toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.[9][10] A runaway can accelerate these decomposition pathways.

  • Reduced Product Quality: Elevated temperatures can cause decomposition of reactants, intermediates, and the final product, leading to impurities and reduced yield.

  • Batch Failure: The entire synthesis may be compromised, resulting in significant loss of time and materials.

Q4: What is reaction calorimetry, and how can it be used to mitigate these risks?

Reaction calorimetry is an experimental technique used to measure the amount of heat released or absorbed by a chemical reaction in real-time.[11][12] By performing the synthesis on a small, controlled scale in a reaction calorimeter, you can obtain critical data such as:

  • Total Heat of Reaction: Understand the overall energy potential of the process.

  • Heat Flow Profile: See how heat is generated over time, especially during reagent addition.

  • Maximum Temperature of the Synthesis Reaction (MTSR): Predict the highest temperature the reaction could reach if all cooling were lost.

This data is invaluable for safely scaling up a process, as it allows chemists to ensure their reactor's cooling capacity is sufficient for the heat load of the reaction.[13][14]

Section 2: Troubleshooting Guide for Common Exotherm-Related Issues

This section provides actionable advice for specific problems encountered during the synthesis.

Q: The internal temperature of my reactor is rising rapidly and uncontrollably after I started adding thionyl chloride. What is my immediate course of action?

A: This is a potential thermal runaway scenario. Execute an emergency shutdown procedure immediately.

  • Stop Reagent Addition: Immediately cease the addition of thionyl chloride.

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using a cooling bath, add more dry ice or switch to a colder bath if available.

  • Ensure Agitation: Maintain vigorous stirring. Poor mixing can create localized hot spots that initiate a runaway.[15]

  • Prepare for Quench: If the temperature continues to rise despite these measures, be prepared to quench the reaction by adding a pre-chilled, inert anti-solvent. This should only be done if a quench procedure has been developed and validated beforehand.

  • Evacuate: If the situation cannot be controlled, evacuate the area and alert safety personnel.

Q: My cooling system seems unable to maintain the set temperature during the amidation step, even with slow addition. What are the likely causes and solutions?

A: This indicates that the rate of heat generation is exceeding your system's heat removal capacity.

  • Troubleshooting Steps:

    • Verify Cooling System Performance: Check that your chiller is reaching the setpoint temperature and that the coolant flow rate is adequate.

    • Re-evaluate Addition Rate: Your "slow" addition may still be too fast for the reaction's kinetics. Reduce the addition rate further.

    • Consider Dilution: The reaction may be too concentrated. A more dilute system will have a higher total heat capacity, providing a better thermal buffer.

    • Pre-chill Reagents: Ensure both the reactor contents and the amine solution being added are thoroughly chilled to the target temperature before starting the addition.

  • Process Modifications:

    • Semi-Batch Approach: Instead of adding the entire amine solution, break it into smaller portions and allow the temperature to return to the setpoint between each addition.[15]

    • Reverse Addition: In some cases, adding the acid chloride intermediate to the amine solution can provide better control, as the reactive intermediate is always the limiting reagent in the reactor. This must be evaluated on a case-by-case basis.

Section 3: Experimental Protocols for Enhanced Thermal Safety

The following is an illustrative, safety-focused protocol for the laboratory-scale synthesis of this compound. Note: All chemists must perform their own risk assessment before undertaking any new procedure.

Protocol: Controlled Synthesis via Acid Chloride Intermediate

  • Reactor Setup:

    • Equip a dry, three-neck round-bottom flask with a magnetic stirrer, a thermocouple to monitor internal temperature, a pressure-equalizing dropping funnel, and an inert gas (N₂ or Ar) inlet/outlet connected to a scrubber (containing NaOH solution) to neutralize evolved HCl and SO₂.

    • Place the flask in a cooling bath (e.g., dry ice/acetone) capable of reaching and maintaining -10°C to 0°C.

  • Acid Chloride Formation:

    • Charge the flask with 2-Amino-3-methylbenzoic acid (1.0 eq) and a suitable inert solvent (e.g., toluene or dichloromethane).

    • Begin vigorous stirring and cool the slurry to 0°C.

    • Charge the dropping funnel with thionyl chloride (approx. 1.2 - 1.5 eq).

    • Add the thionyl chloride dropwise to the stirred slurry, ensuring the internal temperature does not exceed 5°C. The addition rate is the primary control parameter.

    • After addition is complete, allow the mixture to stir at 0-5°C until reaction completion is confirmed (e.g., by IR spectroscopy showing disappearance of the carboxylic acid C=O stretch).

  • Amidation:

    • In a separate vessel, prepare a solution of aqueous ammonia (or other amine source) and pre-chill it to 0°C.

    • Cool the acid chloride solution to 0°C.

    • Slowly add the acid chloride solution to the vigorously stirred, chilled ammonia solution via a cannula or dropping funnel. This is a highly exothermic step. Monitor the internal temperature closely and maintain it below 10°C throughout the addition.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion.

  • Workup:

    • Proceed with standard aqueous workup and product isolation procedures.

Section 4: Data Presentation & Workflow Visualization

Table 1: Key Parameters for Exotherm Control
ParameterRationale for ControlRecommended Starting Point (Lab Scale)
Reagent Concentration Higher concentrations lead to faster reaction rates and greater volumetric heat output.< 1.0 M
Addition Rate The primary method for matching heat generation to heat removal capacity.Titrate reagent over 30-60 minutes, adjusting to maintain ΔT < 2°C.
Reaction Temperature Lower temperatures slow reaction kinetics, providing a larger safety margin.0°C to 5°C for acid chloride formation and amidation.
Agitation Speed Ensures homogenous temperature distribution and efficient heat transfer to the reactor walls.Sufficiently high to maintain a mobile slurry without splashing.
Cooling Capacity The system's ability to remove heat must exceed the maximum expected rate of heat generation.Use a cryo-coolant or a chiller with capacity rated for the reaction scale.
Diagram 1: Thermal Runaway Emergency Response Workflow

This diagram outlines the logical steps for responding to an unexpected temperature spike.

Caption: Decision workflow for immediate response to a thermal runaway event.

References

  • CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google P
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem. (URL: [Link])

  • Information on the Reaction Calorimetry application - Syrris. (URL: [Link])

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC. (URL: [Link])

  • Calorimetry system: principles, types & applications - Syrris. (URL: [Link])

  • Safety Data Sheet: Thionyl chloride - Carl ROTH. (URL: [Link])

  • Reaction Calorimeters | Reaction & Heat Flow Calorimetry - Mettler Toledo. (URL: [Link])

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal | ACS Omega. (URL: [Link])

  • Amide Activation in Ground and Excited States - MDPI. (URL: [Link])

  • 7.3: Heats of Reactions and Calorimetry - Chemistry LibreTexts. (URL: [Link])

  • [Chemical Knowledge]:Proper Use and Precautions of Thionyl Chloride - X-Fanchem. (URL: [Link])

  • An Introduction to Reaction Calorimetry | Syrris. (URL: [Link])

  • 2-Amino-3-methylbenzoic acid - NIST WebBook. (URL: [Link])

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - ACS Publications. (URL: [Link])

  • Thionyl Chloride | SOCl2 | CID 24386 - PubChem. (URL: [Link])

Sources

Validation & Comparative

Technical Comparison: 2-Amino-3-methylbenzamide vs. 3-Amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional analysis of two benzamide derivatives: 2-Amino-3-methylbenzamide (Compound A) and 3-Amino-N-methylbenzamide (Compound B). While they share a molecular formula and core scaffold, their biological activities are divergent due to specific structural determinants required for enzyme binding.

  • This compound is a functional PARP inhibitor .[1] Its ortho-amino positioning facilitates a "pseudo-ring" conformation essential for mimicking nicotinamide in the PARP active site.

  • 3-Amino-N-methylbenzamide functions primarily as a negative control or synthetic intermediate . The N-methylation of the amide group disrupts the critical hydrogen-bonding network required for PARP inhibition, rendering it significantly less active or inactive in this context.

Part 1: Structural & Physicochemical Analysis

The distinct behaviors of these molecules are governed by the "Ortho Effect" and the "Amide Substitution Rule."

Chemical Structure Comparison

Structures cluster_A Compound A: Active Pharmacophore cluster_B Compound B: Inactive/Control nodeA This compound (CAS: 14813-59-3) featA1 Ortho-Amino Group (Locks conformation) nodeA->featA1 featA2 Primary Amide (-CONH2) (H-bond Donor) nodeA->featA2 nodeB 3-Amino-N-methylbenzamide (CAS: 113442-06-3) featB1 Meta-Amino Group (No conformational lock) nodeB->featB1 featB2 N-Methyl Amide (-CONHMe) (Steric Clash / Loss of Donor) nodeB->featB2

Figure 1: Structural determinants of activity. Compound A possesses the requisite primary amide and ortho-amino group for PARP binding, while Compound B lacks these features.

Physicochemical Properties Table
PropertyThis compound3-Amino-N-methylbenzamide
Molecular Weight 150.18 g/mol 150.18 g/mol
H-Bond Donors 2 (Amide NH₂, Aniline NH₂)2 (Amide NH, Aniline NH₂)
H-Bond Acceptors 1 (Carbonyl O)1 (Carbonyl O)
Rotatable Bonds 1 (Amide bond)2 (Amide bond, N-Methyl)
Topological PSA ~55 Ų~46 Ų
Solubility (Water) Moderate (Warm required)Moderate to Low (Lipophilic shift)
Primary Utility PARP Inhibition, DNA Repair ProbeSynthetic Building Block, Negative Control
Part 2: Biological Performance (PARP Inhibition)[2][3]

The primary biological application for benzamides is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[2]

Mechanism of Action: The "Nicotinamide Mimic"

PARP inhibitors work by competing with NAD+ for the active site. To do this effectively, the inhibitor must mimic the nicotinamide moiety of NAD+.[3]

  • The "Closed" Conformation: In This compound , the ortho-amino group forms an intramolecular hydrogen bond with the amide carbonyl oxygen. This locks the molecule into a planar, six-membered "pseudo-ring" that perfectly overlays with the nicotinamide ring of NAD+.

  • The Active Site Anchor: The primary amide (-CONH₂) forms three critical hydrogen bonds with the PARP active site residues (Gly863 and Ser904 in PARP1).

Why 3-Amino-N-methylbenzamide Fails:

  • Loss of H-Bonding: The N-methyl group replaces a hydrogen atom on the amide nitrogen. This eliminates a critical H-bond donor required for anchoring the molecule to Gly863.

  • Steric Hindrance: The methyl group creates steric bulk that clashes with the tight PARP active site pocket.

  • Lack of Planarity: The meta-amino group (3-position) cannot form the intramolecular bond with the carbonyl, resulting in a more flexible, entropically unfavorable binding conformation.

PARP_Mechanism cluster_pathwayA Pathway A: this compound cluster_pathwayB Pathway B: 3-Amino-N-methylbenzamide PARP PARP Active Site (Gly863 / Ser904) ResultA Inhibition of DNA Repair (Synthetic Lethality) PARP->ResultA ResultB No Inhibition (Enzyme Remains Active) PARP->ResultB CompA Compound A (Primary Amide) HBond Forms 3 Critical H-Bonds CompA->HBond HBond->PARP CompB Compound B (N-Methylated Amide) Clash Steric Clash & Loss of H-Bond Donor CompB->Clash Clash->PARP Weak/No Binding

Figure 2: Mechanistic divergence in PARP binding. Pathway A leads to effective inhibition; Pathway B results in loss of activity.

Quantitative Comparison
CompoundTargetEst. IC50 / KiActivity Classification
This compound PARP-1 / PARP-2~1.6 - 5.0 µMActive (Standard Probe)
3-Aminobenzamide (Reference) PARP-1~30 µMWeakly Active (Classic Reference)
3-Amino-N-methylbenzamide PARP-1> 100 µM / InactiveInactive (Negative Control)

Note: Data derived from structure-activity relationship (SAR) trends in benzamide derivatives [1, 2].

Part 3: Experimental Protocols
Protocol 1: PARP Inhibition Assay (Validation)

To verify the activity of this compound vs. the inactivity of the N-methyl variant.

Materials:

  • Recombinant Human PARP-1 Enzyme.

  • Substrate: Biotinylated NAD+.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

  • Activated DNA (Calf Thymus).

Workflow:

  • Preparation: Dissolve both compounds in DMSO to create 10 mM stock solutions.

  • Dilution: Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer.

  • Incubation: Mix PARP-1 enzyme (0.5 units/well) with compounds in a 96-well plate. Incubate for 15 mins at room temperature.

  • Reaction Start: Add NAD+ cocktail (containing Biotin-NAD+ and Activated DNA).

  • Reaction Stop: After 60 mins, stop reaction with Streptavidin-HRP detection solution.

  • Readout: Measure Chemiluminescence or Colorimetric signal (450 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Compound A yields a sigmoidal dose-response curve. Compound B shows a flat line (no inhibition) or minimal activity at high concentrations.

Protocol 2: Solubility & Stability Profiling

Crucial for using these compounds as synthetic building blocks.

Workflow:

  • Solvent Systems: Test solubility in PBS (pH 7.4), DMSO, and Methanol.

  • Method: Add excess solid compound to 1 mL solvent. Vortex for 2 hours at 25°C.

  • Filtration: Filter through 0.45 µm PTFE membrane.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Observation: 3-Amino-N-methylbenzamide typically exhibits higher lipophilicity (higher LogP) due to the methyl cap on the amide, potentially requiring higher DMSO percentages for stock solutions compared to the primary amide.

Part 4: Synthetic Utility

While This compound is a biological tool, 3-Amino-N-methylbenzamide serves as a specialized intermediate in organic synthesis.

  • Fragment-Based Drug Design (FBDD): The 3-amino-N-methylbenzamide motif is often found in kinase inhibitors where the amide nitrogen is part of a linker rather than a terminal H-bond donor.

  • PROTAC Linkers: The meta-amino group provides a vector for attaching E3 ligase ligands (like Thalidomide derivatives) without interfering with the benzamide core's electronic properties [3].

References
  • ResearchGate. (2019). Chemical structures and known PARP activities of clinical PARP inhibitors.[1][4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Inhibitors of PARP: Number crunching and structure gazing.[5] PubMed Central. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. Retrieved from [Link]

Sources

comparing biological activity of 2-Amino-3-methylbenzamide and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Amino-3-methylbenzamide against its structural analogs, focusing on its role as a pharmacophore scaffold versus the functional biological activity of its derivatives (e.g., 3-aminobenzamide, quinazolinones).[1]

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Efficacy Analysis Audience: Medicinal Chemists, Cancer Biologists, Drug Development Scientists[1]

Executive Summary: The Scaffold vs. The Inhibitor[1][2]

This compound (MAP) functions primarily as a privileged synthetic scaffold rather than a potent inhibitor in its own right. While it shares the benzamide core with the classic PARP-1 inhibitor 3-aminobenzamide (3-AB) , the ortho-amino positioning in MAP fundamentally alters its binding kinetics.[1]

  • 3-Aminobenzamide (3-AB): The historical reference standard for poly(ADP-ribose) polymerase (PARP) inhibition. The meta-amino group allows the carboxamide to adopt the trans-conformation required to mimic the nicotinamide moiety of NAD+.[1]

  • This compound (MAP): The ortho-amino group forms an intramolecular hydrogen bond with the amide carbonyl. This "locks" the molecule in a conformation unfavorable for PARP binding but ideal for cyclization into quinazolinone and isoquinolinone derivatives—compounds that exhibit nanomolar potency (1000x > 3-AB).

Key Takeaway: Researchers should utilize MAP as a precursor for synthesizing high-affinity PARP/Tankyrase inhibitors, while using 3-AB or PJ-34 as positive controls for biological assays.[1]

Mechanistic Foundation: The "Activity Cliff"[1]

The biological activity of benzamide analogs is dictated by their ability to compete with NAD+ at the PARP active site.[1]

The Pharmacophore Lock[1]
  • Active State (3-AB): The carboxamide group can freely rotate. The enzyme active site stabilizes the conformation where the amide oxygen hydrogen-bonds with the catalytic Serine/Glycine residues.[1]

  • Inactive/Scaffold State (MAP): The ortho-amino group (position 2) donates a hydrogen bond to the amide oxygen (position 1). This intramolecular lock prevents the amide from rotating into the necessary binding conformation, drastically reducing intrinsic inhibitory constant (

    
    ).
    
  • Restored Potency (Cyclization): When MAP is cyclized (e.g., with aldehydes/ketones) to form a tricyclic quinazolinone , the amide is "frozen" in the bioactive conformation, resulting in a dramatic increase in potency (Activity Cliff).

PARP_Mechanism cluster_Inhibitors Inhibitor Classes NAD NAD+ Substrate PARP PARP-1 Active Site NAD->PARP Native Binding MAP This compound (Scaffold/Weak Binder) Intramolecular H-Bond Lock MAP->PARP Steric Clash/Weak Binding (IC50 >100 µM) QUIN Quinazolinone/PJ-34 (Cyclized Derivative) Conformationally Frozen MAP->QUIN Chemical Cyclization AB3 3-Aminobenzamide (Reference Inhibitor) Flexible Amide Rotation AB3->PARP Competitive Inhibition (IC50 ~30 µM) QUIN->PARP High Affinity Blockade (IC50 ~20 nM)

Figure 1: Mechanistic comparison of binding modes. MAP serves as a precursor to high-potency Quinazolinones, while 3-AB acts as a direct, albeit weaker, inhibitor.[1]

Comparative Analysis: Potency & Efficacy

The following table contrasts the biological activity of MAP against its functional analogs and derivatives.

Table 1: Comparative Inhibitory Potency (PARP-1/2)

CompoundRoleIC50 (PARP-1)Mechanism of ActionCellular Efficacy
This compound Scaffold / Precursor> 100 µM (Est.)Weak NAD+ competition; hindered by H-bonding.Low/Negligible cytoprotection.
3-Aminobenzamide (3-AB) Reference Standard30 - 50 µMCompetitive inhibitor; mimics Nicotinamide.Moderate; requires high doses (mM) for radiosensitization.
PJ-34 Phenanthridinone Analog~ 20 nMRigid analog; locks bioactive conformation.High; induces synthetic lethality in BRCA-/- cells at nM doses.
Olaparib Clinical Drug~ 5 nMPhthalazinone; optimized hydrophobic interactions.Clinical efficacy in ovarian/breast cancer.

Critical Insight: Do not confuse 2-amino -benzamides with 3-amino -benzamides in experimental design. Using MAP as an inhibitor in place of 3-AB will likely yield false negatives in DNA repair assays.

Experimental Protocols

To validate the activity of MAP derivatives or compare analogs, use the following self-validating protocols.

Protocol A: PARP Universal Colorimetric Assay

Objective: Determine IC50 values for benzamide analogs.

Reagents:

  • PARP-HSA Enzyme (High Specific Activity)

  • Substrate: Biotinylated NAD+

  • Activated DNA (Histone-free)

  • Inhibitor Stocks: 3-AB (Positive Control), MAP (Test/Negative Control).

Workflow:

  • Preparation: Dilute PARP enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

  • Plating: Coat 96-well strip plate with histones.

  • Reaction: Add 20 µL Inhibitor (serial dilution) + 20 µL PARP Enzyme + 20 µL PARP Cocktail (Biotin-NAD+ / Activated DNA).

  • Incubation: Incubate at 25°C for 60 minutes . (Self-Validation: 3-AB wells must show >50% inhibition at 100 µM).

  • Detection: Wash 3x with PBS-T. Add Strep-HRP (1:500). Incubate 30 min.

  • Readout: Add TMB substrate. Stop with 2M H2SO4. Read OD at 450 nm.

Protocol B: Cellular Potentiation Assay (Synthetic Lethality)

Objective: Measure the ability of the analog to potentiate alkylating agents (e.g., MMS or Temozolomide).

  • Seeding: Seed HeLa or BRCA-deficient (e.g., HCC1937) cells at 5,000 cells/well.

  • Treatment:

    • Arm A: Vehicle (DMSO).

    • Arm B: Alkylating Agent (MMS) dose-response (0 - 2 mM).

    • Arm C: MMS + 3-AB (2 mM).

    • Arm D: MMS + MAP (2 mM).

  • Incubation: 72 hours.

  • Readout: MTT or CellTiter-Glo viability assay.

  • Analysis: Calculate the Potentiation Factor (PF50) =

    
    .
    
    • Expected Result: 3-AB PF50 > 2.0; MAP PF50 ~ 1.0 (No potentiation).

Assay_Workflow cluster_Validation Quality Control Start Start: Cell Seeding (HeLa / HCC1937) Treat Compound Treatment (± Alkylating Agent) Start->Treat Incubate Incubation 72h @ 37°C Treat->Incubate Read Viability Readout (MTT / ATP) Incubate->Read Analyze Calculate Potentiation Factor (PF50) Read->Analyze Validation 3-AB Control must show PF50 > 2.0 Analyze->Validation

Figure 2: Workflow for validating PARP inhibitor efficacy via alkylating agent potentiation.

References
  • BenchChem. (2025).[2] this compound: Chemical Structure and Applications. Retrieved from

  • Curtin, N. J. (2005). "PARP inhibitors for cancer therapy."[3][4][5] Expert Reviews in Molecular Medicine, 7(4), 1-20.[1] (Establishes SAR for benzamide pharmacophore).

  • Griffin, R. J., et al. (1998). "Resistance-modifying agents.[6] 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)." Journal of Medicinal Chemistry, 41(26), 5247-5256. (Describes this compound as a precursor to potent inhibitors).[3]

  • Virag, L., & Szabo, C. (2002).[1] "The therapeutic potential of poly(ADP-ribose) polymerase inhibitors." Pharmacological Reviews, 54(3), 375-429.[1] Link

  • Wahlberg, E., et al. (2012). "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology, 30, 283–288.[1] (Comparative potency data).

Sources

validation of 2-Amino-3-methylbenzamide structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 2-Amino-3-methylbenzamide Structure via X-ray Crystallography

Executive Summary

This guide outlines the definitive structural validation of This compound (CAS 1885-32-1) , a critical pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] While NMR and IR provide functional group confirmation, they fail to unambiguously resolve the specific tautomeric state and intramolecular hydrogen bonding network required for bioactivity.[1]

This document details a self-validating X-ray crystallography workflow to confirm the "locked" conformation of the amide moiety—a structural prerequisite for NAD+ mimicry in the PARP active site.

The Structural Challenge: Why X-ray?

In fragment-based drug design (FBDD), this compound serves as a scaffold mimicking nicotinamide.[1] The critical structural feature is the orientation of the amide group relative to the aniline nitrogen.

  • The "Open" Conformation: Steric clash between the 3-methyl group and the amide protons forces rotation, potentially breaking planarity.

  • The "Closed" Conformation (Bioactive): An intramolecular hydrogen bond between the aniline -NH₂ and the amide carbonyl oxygen locks the molecule into a pseudo-ring (S(6) motif), ensuring the amide protons are positioned for donor interactions with the protein backbone (specifically Gly863 in PARP-1).

X-ray crystallography is the only technique capable of directly observing this intramolecular lock and determining the precise dihedral angle (


) between the amide plane and the phenyl ring. 

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the validation power of X-ray crystallography against standard spectroscopic methods for this specific benzamide derivative.

FeatureX-ray Crystallography (Gold Standard)Solution NMR (¹H / NOESY)DFT Modeling (Computational)
Conformation Absolute: Direct observation of torsion angles and planarity.[1]Averaged: Rapid rotation on NMR timescale blurs specific conformers.[1]Predictive: Heavily dependent on basis set and solvation model.[1]
H-Bonding Geometric: Defines D-H...A distances and angles (< 0.01 Å precision).[1]Chemical Shift: Downfield shift (>8 ppm) implies H-bonding but lacks geometry.[1]Energetic: Calculates stability but cannot confirm physical occurrence.[1]
Tautomerism Resolved: Distinguishes Amide (O=C-NH₂) vs. Imidic Acid (HO-C=NH).[1]Ambiguous: Fast exchange often obscures tautomeric ratios.[1]Hypothetical: Can model both, but cannot prove which exists in solid state.
Throughput Low: Requires crystal growth (days to weeks).[1]High: Minutes per sample.High: Hours per calculation.[1][2]

Analyst Note: While NMR is sufficient for identity, it generates a "dynamic average" that can mask the steric strain introduced by the 3-methyl group. X-ray captures the energetically preferred static state, which often correlates with the bound state in the enzyme pocket.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the refinement statistics (R-factor) exceed 5%, the crystal quality or model is suspect, and the crystallization step must be repeated.

Phase 1: Synthesis & Purification
  • Precursor: 2-Amino-3-methylbenzoic acid.[1][3]

  • Reagents: Thionyl chloride (

    
    ), Ammonium hydroxide (
    
    
    
    ).[1]
  • Method: Acid chloride formation followed by ammonolysis.[1]

  • Critical QC: Purity must be >98% by HPLC before crystallization to prevent defect incorporation.

Phase 2: Crystallization (Vapor Diffusion)

Standard evaporation often yields needles unsuitable for diffraction.[1] We utilize a Sitting Drop Vapor Diffusion method to slow nucleation.[1]

  • Solvent: Dissolve 20 mg of product in 1 mL Methanol (HPLC grade).

  • Precipitant: Hexane or Diethyl Ether.[1]

  • Setup:

    • Place 2 µL of sample solution on the bridge.[1]

    • Add 1 mL of Precipitant to the reservoir.[1]

    • Seal and incubate at 18°C.

  • Target: Block-like prisms (

    
     mm) appearing within 48-72 hours.
    
Phase 3: Data Collection & Refinement
  • Source: Cu-K

    
     (
    
    
    
    Å) or Mo-K
    
    
    (
    
    
    Å).[1]
  • Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the methyl group).[1]

  • Resolution Goal: 0.80 Å or better.

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).[1]

    • Refine using Full-matrix least-squares on

      
       (SHELXL).[1]
      
    • Crucial Step: Locate H-atoms on the difference Fourier map.[1] Do not constrain the amide hydrogens geometrically; refine them freely to validate the intramolecular H-bond.

Structural Visualization & Logic

The following diagrams illustrate the validation logic and the expected hydrogen bonding network.

Diagram 1: The Validation Workflow

ValidationWorkflow Synthesis Synthesis (>98% Purity) Crystallization Crystallization (Vapor Diffusion) Synthesis->Crystallization Diffraction X-ray Diffraction (100 K) Crystallization->Diffraction Diffraction->Crystallization Poor Resolution (>0.85 Å) Solving Structure Solution (Direct Methods) Diffraction->Solving Validation H-Bond Analysis (S(6) Motif Check) Solving->Validation Validation->Synthesis Impure/Wrong Product

Caption: Step-by-step workflow ensuring structural integrity from synthesis to final H-bond validation.

Diagram 2: The Critical S(6) Motif

This diagram visualizes the intramolecular interaction that X-ray must confirm.[1]

HydrogenBonding cluster_bioactive Bioactive Conformation AmideO Amide Oxygen (Acceptor) PARP PARP Active Site (Target) AmideO->PARP Intermolecular Binding AmineH Aniline Proton (Donor) AmineH->AmideO Intramolecular H-Bond (S(6) Ring Formation) Methyl 3-Methyl Group (Steric Bulk) Methyl->AmideO Steric Repulsion (Forces Rotation)

Caption: The "S(6)" intramolecular H-bond locks the conformation, counteracting the steric bulk of the methyl group.

Expected Results & Interpretation

Based on crystallographic data of the close analogue 2-amino-N,3-dimethylbenzamide [1], successful validation will yield:

  • Space Group: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatics.[1]
  • Intramolecular H-Bond: A distance of 1.9 – 2.1 Å between the aniline Nitrogen and amide Oxygen.[1]

  • Dihedral Angle: The amide plane should be twisted approximately 30–35° relative to the benzene ring.[1] This twist is the "fingerprint" of the 3-methyl steric hindrance.[1] A twist >60° indicates a failure to form the S(6) motif, suggesting the crystal packing forces overpowered the intramolecular bond (unlikely in this system but possible in solvates).

References

  • Li, X., et al. (2012).[1] Crystal structure of 2-amino-N,3-dimethylbenzamide. Acta Crystallographica Section E. Link[1]

  • Curtin, N. J. (2005).[1] PARP inhibitors for cancer therapy. Expert Reviews in Molecular Medicine. Link

  • Langelier, M. F., et al. (2018).[1] NAD+ analog reveals PARP-1 substrate-blocking mechanism. Science. (PDB ID: 6BHV).[1] Link[1]

  • Desiraju, G. R. (2002).[1] Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link[1]

  • Penning, T. D., et al. (2010).[1][4] Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors. Journal of Medicinal Chemistry. Link[1]

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A Comparative Guide to 2-Amino-5-chloro-3-methylbenzamide and 2-Amino-3-methylbenzamide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Among the myriad of available synthons, substituted anthranilamides serve as versatile scaffolds. This guide provides an in-depth, objective comparison of two closely related benzamides: 2-Amino-5-chloro-3-methylbenzamide and its precursor, 2-Amino-3-methylbenzamide . This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental context to inform strategic decisions in synthetic chemistry.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the presence of a chlorine atom at the C5 position of the benzene ring in 2-Amino-5-chloro-3-methylbenzamide. This seemingly minor structural modification imparts significant changes to the molecule's electronic properties, reactivity, and ultimately, its utility in complex syntheses.

Property2-Amino-5-chloro-3-methylbenzamideThis compound
Molecular Formula C₈H₉ClN₂O[1][2]C₈H₁₀N₂O[3]
Molecular Weight 184.62 g/mol [1][2]150.18 g/mol [3]
Appearance Off-white to light yellow solidOff-white to light yellow solid[4]
Melting Point Not readily available149 °C[4]
Boiling Point Not readily available264.5 ± 28.0 °C (Predicted)[4]
Density Not readily available1.185 ± 0.06 g/cm³ (Predicted)[4]
pKa Not readily available15.88 ± 0.50 (Predicted)[4]
CAS Number 1006619-83-5[1][2]1885-32-1[3]

The Synthetic Lineage: From Precursor to Key Intermediate

A crucial aspect of understanding the relationship between these two compounds is their synthetic lineage. This compound serves as the direct precursor to its chlorinated counterpart. The synthesis of 2-Amino-5-chloro-3-methylbenzamide typically involves the electrophilic chlorination of a 2-amino-3-methylbenzoyl derivative. This strategic chlorination is a key step in the synthesis of several modern insecticides, most notably chlorantraniliprole.[5][6][7]

The following workflow illustrates the typical synthetic progression:

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-Amino-5-chloro-3-methylbenzamide 2_Amino_3_methylbenzoic_acid 2-Amino-3-methylbenzoic acid Amidation Amidation (e.g., with HOBt, DIEA, NH3/MeOH) 2_Amino_3_methylbenzoic_acid->Amidation 2_Amino_3_methylbenzamide This compound Amidation->2_Amino_3_methylbenzamide 2_Amino_3_methylbenzamide->2_Amino_3_methylbenzamide_input Chlorination Chlorination (e.g., with NCS or SO2Cl2) 2_Amino_5_chloro_3_methylbenzamide 2-Amino-5-chloro-3-methylbenzamide Chlorination->2_Amino_5_chloro_3_methylbenzamide 2_Amino_3_methylbenzamide_input->Chlorination

Synthetic relationship between the two benzamides.

Reactivity Profile: The Influence of the Chloro Substituent

The introduction of a chlorine atom at the 5-position has a profound impact on the reactivity of the aromatic ring. This is primarily due to the interplay of chlorine's inductive and resonance effects.

  • Inductive Effect (-I): Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect. This effect deactivates the benzene ring towards electrophilic aromatic substitution by reducing the electron density of the π-system.[8][9]

  • Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the benzene ring, which is an electron-donating resonance effect. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.[9]

The net result is that the benzene ring of 2-Amino-5-chloro-3-methylbenzamide is less electron-rich and therefore less reactive towards electrophiles than the ring of this compound. The amino group, being a strong activating group, directs incoming electrophiles to the ortho and para positions.[8] In the case of this compound, the positions ortho and para to the amino group are C4 and C6. In 2-Amino-5-chloro-3-methylbenzamide, the C5 position is already occupied by chlorine, which will influence the regioselectivity of further substitutions.

This difference in reactivity is a key consideration in multi-step syntheses. For instance, in a sequence where an electrophilic substitution on the ring is desired before a reaction involving the amino or amide groups, using this compound would be advantageous due to its higher reactivity. Conversely, if the amino or amide group needs to be reacted first, the deactivating effect of the chlorine in 2-Amino-5-chloro-3-methylbenzamide can help to prevent unwanted side reactions on the aromatic ring.

Experimental Protocol: Chlorination of this compound

The following protocol provides a representative method for the synthesis of 2-Amino-5-chloro-3-methylbenzamide from this compound. This procedure is adapted from established methodologies and highlights the practical considerations for this transformation.[10]

Objective: To synthesize 2-Amino-5-chloro-3-methylbenzamide via electrophilic chlorination of this compound.

Materials:

  • This compound

  • Acetonitrile (inert organic solvent)

  • Sulfonyl chloride (chlorinating agent)

  • 10% Sodium hydroxide solution

  • Deionized water

  • Three-necked round-bottom flask

  • Condenser

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, thermometer, and magnetic stir bar, dissolve this compound (e.g., 10 mmol) in acetonitrile.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfonyl chloride (e.g., 11 mmol) in acetonitrile to the cooled reaction mixture via a dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C. The slow addition is crucial to control the exothermic reaction and minimize the formation of side products.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Adjust the pH of the solution to 10-12 with a 10% sodium hydroxide solution to neutralize any remaining acid and facilitate the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-Amino-5-chloro-3-methylbenzamide.

G Start Dissolve this compound in Acetonitrile Cool Cool to 0-5 °C in Ice Bath Start->Cool Add_SO2Cl2 Slowly Add Sulfonyl Chloride Solution Cool->Add_SO2Cl2 React Stir at Room Temperature (Monitor by TLC) Add_SO2Cl2->React Workup Quench with Water Adjust pH to 10-12 React->Workup Isolate Filter and Wash Solid Workup->Isolate Purify Recrystallize Isolate->Purify End Pure 2-Amino-5-chloro-3-methylbenzamide Purify->End

Experimental workflow for the chlorination of this compound.

Applications in Drug Development and Agrochemicals

While both molecules are valuable synthetic intermediates, their applications diverge significantly.

This compound serves as a versatile starting material for a range of heterocyclic compounds and other complex organic molecules. Its derivatives have been explored for various biological activities.

2-Amino-5-chloro-3-methylbenzamide , due to its specific substitution pattern, is a crucial intermediate in the synthesis of the blockbuster insecticide, chlorantraniliprole.[6][7] The presence of the chlorine atom is integral to the molecule's ability to be further functionalized to achieve the desired insecticidal activity. The development of efficient and cost-effective methods for the synthesis of 2-Amino-5-chloro-3-methylbenzamide and its N-alkylated derivatives is therefore an area of active industrial research.[5][6]

Conclusion

References

  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents.
  • Reactions of Aniline - Chemistry Steps. Available at: [Link]

  • Chlorobenzene is far less reactive than aniline towards electrophilic substitution reaction although chlorine and nitrogen have the same electronegativity why? - Quora. Available at: [Link]

  • Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC - PubMed Central. Available at: [Link]

  • Chlorination of Aniline - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • Studies on the Synthesis and Cyclization Reactions of2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines - Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]

  • Walsh Et Al 2002 The Chlorination of Reactive Anilines - Scribd. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC. Available at: [Link]

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Available at: [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents.
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.
  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem. Available at: [Link]

  • This compound | C8H10N2O | CID 14221807 - PubChem. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing 2-amino-3-methylbenzamide analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function within this versatile scaffold. We will delve into key structural modifications and their impact on a range of biological targets, supported by experimental data and mechanistic insights.

The this compound Scaffold: A Privileged Motif in Drug Discovery

The 2-aminobenzamide core is a well-recognized privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. The strategic placement of the amino and amide functionalities allows for crucial hydrogen bonding interactions with various enzymatic targets. The addition of a methyl group at the 3-position introduces a subtle yet significant steric and electronic modification that can influence binding affinity and selectivity. This guide will compare analogs derived from this core structure, focusing on how substitutions on the aromatic ring and modifications of the amide group dictate their activity across different biological systems, including kinases, poly(ADP-ribose) polymerase (PARP), and other enzymes.

Comparative SAR Analysis Across Key Biological Targets

The versatility of the this compound scaffold is evident in its ability to be tailored to inhibit a diverse array of enzymes. Below, we compare the SAR of its analogs against several important drug targets.

Kinase Inhibition: Targeting IKKα and IKKβ

A series of 2-amino-3,5-diarylbenzamides has been identified as potent and selective inhibitors of IκB kinase α (IKKα) and IKKβ, enzymes crucial in the NF-κB signaling pathway.[1] The general structure involves substitutions at the 3- and 5-positions of the benzamide ring.

Key SAR Insights:

  • Amide Substitution: The nature of the substituent on the benzamide nitrogen is critical for activity. Small, polar groups are generally favored.

  • Aryl Substitutions at C3 and C5: The electronic nature and position of substituents on the aryl rings at the 3- and 5-positions significantly modulate potency. Electron-withdrawing groups on the 5-aryl ring tend to enhance activity.

  • Hydrogen Bonding: The 2-amino group and the amide moiety are crucial for forming hydrogen bonds within the kinase active site.[1]

Table 1: SAR of 2-Amino-3,5-diarylbenzamide Analogs as IKKβ Inhibitors [1]

Compound5-Aryl SubstituentAmide Substituent (R)IKKβ pIC50
8h 4-Fluorophenyl-CH2CH2OH7.0
8r 4-Chlorophenyl-CH2CH2OH6.8
8v 4-Trifluoromethylphenyl-CH2CH2OH6.8

This data highlights the tolerance for various halogen substitutions on the 5-phenyl ring while maintaining high potency.

PARP Inhibition: A Focus on Allosteric Modulation

Recent studies have explored analogs of the 2-aminobenzamide scaffold as allosteric inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[2][3] Unlike traditional PARP inhibitors that compete with NAD+, these allosteric inhibitors prevent the enzymatic activation of PARP1 by histone H4.[2][3]

A notable example is the analog "5F02," which served as a starting point for SAR exploration.[2][3]

Key SAR Insights:

  • Four Regions of Variation: SAR studies on 5F02 analogs focused on four distinct regions of the chemical scaffold, leading to the identification of more potent molecules.[2]

  • Enhanced Potency: The lead molecule from these studies, compound 7 , demonstrated potent anti-clonogenic activity against BRCA-deficient leukemia cells.[2]

Experimental Workflow: High-Throughput Screening for Allosteric PARP1 Inhibitors

The discovery of allosteric PARP1 inhibitors often begins with a high-throughput screen (HTS) to identify compounds that inhibit PARP1 activity through a non-NAD-competitive mechanism.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & SAR Compound_Library 50,000 Compound Library Primary_Screen Primary PARP1 Activity Assay Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Counter_Screen NAD+ Competition Assay Hits->Counter_Screen Allosteric_Hits Confirmed Allosteric Hits (e.g., 5F02) Counter_Screen->Allosteric_Hits SAR_Studies Structure-Activity Relationship Studies Allosteric_Hits->SAR_Studies Lead_Compound Optimized Lead (e.g., Compound 7) SAR_Studies->Lead_Compound

Caption: High-throughput screening workflow for identifying allosteric PARP1 inhibitors.

Antimicrobial Activity

Derivatives of 2-aminobenzamide have also been investigated for their antimicrobial properties. A study on a series of these compounds revealed that their activity is highly dependent on the nature of the substituent on the amide nitrogen.[4][5]

Key SAR Insights:

  • Substituent Effects: The presence of specific substituents on the amide nitrogen was found to be crucial for antimicrobial activity against various bacterial and fungal strains.[4][5]

  • Pharmacophore Identification: The study identified potential pharmacophore sites and related the structural features to the observed antimicrobial activity.[4][5]

Table 2: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives [4][5]

CompoundAmide SubstituentMost Potent Against
5 (structure not specified)Aspergillus fumigatus (antifungal)

Compound 5 was identified as the most active in the series, showing excellent antifungal activity, even more potent than the standard Clotrimazole against Aspergillus fumigatus.[4][5]

Experimental Methodologies

To ensure the scientific integrity of the presented data, it is crucial to understand the experimental protocols used to evaluate these compounds.

General Synthesis of 2-Aminobenzamide Derivatives

A common synthetic route to 2-aminobenzamide derivatives starts from isatoic anhydride.[4][5]

Protocol: Synthesis from Isatoic Anhydride

  • Reaction Setup: Dissolve isatoic anhydride in a suitable solvent, such as dimethylformamide (DMF).

  • Amine Addition: Add the desired primary amine to the solution.

  • Heating: Heat the reaction mixture. Microwave-assisted heating can be employed for a more time-efficient synthesis.[4][5]

  • Work-up and Purification: After the reaction is complete, the product is isolated and purified, typically by recrystallization.

Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride Reaction Heating (Conventional or Microwave) Isatoic_Anhydride->Reaction Amine R-NH2 Amine->Reaction Solvent DMF Solvent->Reaction Product 2-Aminobenzamide Derivative Reaction->Product Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General synthetic workflow for 2-aminobenzamide derivatives.

Kinase Inhibition Assay (IKKβ)

The inhibitory potency of the compounds against IKKβ is typically determined using a biochemical assay.

Protocol: IKKβ Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution containing recombinant IKKβ enzyme and a suitable substrate (e.g., a peptide containing the phosphorylation site of IκBα).

  • Compound Incubation: Add varying concentrations of the test compound to the enzyme/substrate mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a set incubation period, quantify the amount of phosphorylated substrate. This can be done using methods like ELISA or radiometric assays.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value, which is then often converted to a pIC50 value (-log(IC50)).

Conclusion and Future Directions

The this compound scaffold and its broader 2-aminobenzamide family represent a highly adaptable platform for the design of potent and selective inhibitors for a range of therapeutic targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity. Future research in this area should focus on leveraging these SAR insights to design next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. The exploration of this scaffold against novel biological targets also remains a promising avenue for drug discovery.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3638-3655. [Link]

  • ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • Christopher, J. A., et al. (2007). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters, 17(14), 3972-3977. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. [Link]

  • MDPI. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. Molecules, 28(15), 5899. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 28(23), 7808. [Link]

  • Aouidate, A., et al. (2019). 3D QSAR and molecular docking study of benzomaide derivatives as potent inhibitors of Btk kinase. RHAZES: Green and Applied Chemistry, 1(1). [Link]

  • MDPI. (2020). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 13(9), 223. [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

  • PubMed. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Medicinal Chemistry Research, 29(6), 962-978. [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6605. [Link]

  • PubMed. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry, 57(23), 10074-10089. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-N-methylbenzamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Update on Combination Strategies of PARP Inhibitors. [Link]

  • ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(29), 25969-25983. [Link]

  • ResearchGate. (2017). Overview of PARP inhibitors in clinical development. [Link]

  • PubMed. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 564-578. [Link]

  • MDPI. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375. [Link]

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Comparative Toxicology & Performance Guide: 2-Amino-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-Amino-3-methylbenzamide (2A3MB) , focusing on its toxicological profile, metabolic fate, and performance relative to established analogues like 3-Aminobenzamide (3-AB) .

Executive Summary

This compound (2A3MB) is a functionalized benzamide derivative primarily utilized as a scaffold in the development of Poly(ADP-ribose) polymerase (PARP) and Tankyrase (TNKS) inhibitors. Unlike clinical PARP inhibitors (e.g., Olaparib), 2A3MB serves as a chemical probe and intermediate. Its toxicity profile is characterized by moderate acute oral toxicity and specific tissue irritation, distinct from the hematological toxicity often seen with high-potency PARP inhibitors.

Key Findings:

  • Toxicity Classification: GHS Category 4 (Acute Oral), Skin/Eye Irritant Category 2.[1][2]

  • Metabolic Fate: Predominantly metabolized via N-acetylation (Phase II) and ring hydroxylation (Phase I), leading to metabolites with reduced PARP-binding affinity.

  • Performance: Lower potency (IC50 in µM range) compared to clinical standards (nM range), but offers higher selectivity for specific PARP isoforms when used as a crystallographic probe.

Chemical Identity & Metabolic Profile

Structural Significance

The presence of the methyl group at the C3 position (ortho to the amide, meta to the amine) introduces steric hindrance that differentiates 2A3MB from the classic inhibitor 3-aminobenzamide . This steric bulk modulates its binding affinity to the nicotinamide-binding pocket of PARP enzymes.

Predicted Metabolic Pathways

In vivo, 2-aminobenzamides undergo biotransformation primarily through N-acetyltransferases (NAT1/NAT2) and Cytochrome P450 (CYP) enzymes.

  • Pathway A (Bioinactivation): N-acetylation of the primary amine prevents hydrogen bonding within the PARP active site, effectively neutralizing biological activity.

  • Pathway B (Clearance): Hydroxylation increases water solubility for renal excretion.

Figure 1: Predicted Metabolic Fate of this compound

MetabolicPathway Parent This compound (Active Scaffold) Metabolite1 N-Acetyl-2-amino-3-methylbenzamide (Inactive Metabolite) Parent->Metabolite1 N-Acetylation (NAT1/NAT2) Metabolite2 Hydroxylated Derivatives (Phase I Metabolite) Parent->Metabolite2 Oxidation (CYP450) Excretion Renal Excretion (Glucuronide Conjugates) Metabolite1->Excretion Clearance Metabolite2->Excretion Conjugation (UGT)

Caption: Predicted biotransformation pathways showing bioinactivation via N-acetylation and clearance via hydroxylation.[1][2][3][4][5][6]

Comparative Performance & Toxicity Data[1][2][7]

The following data contrasts 2A3MB with its structural isomer (3-AB) and a clinical standard (Olaparib) to provide context for researchers selecting probes.

Quantitative Toxicity & Potency Profile
ParameterThis compound (2A3MB)3-Aminobenzamide (3-AB)Olaparib (Clinical Ref)
Primary Target PARP-1 / Tankyrase ScaffoldPARP-1 (Constitutive)PARP-1 / PARP-2
IC50 (PARP-1) 1.5 - 5.0 µM (Est.)~30 µM~0.005 µM (5 nM)
Acute Toxicity (Oral) Harmful (H302) Low ToxicityModerate (Myelosuppression)
Cytotoxicity (IC50) > 100 µM (Low)> 1000 µM (Very Low)~10-20 µM (High)
Mechanism of Tox Irritation / Oxidative StressOsmotic imbalance at high dosesDNA Damage (PARP Trapping)
Metabolic Stability Moderate (Steric protection)Low (Rapid acetylation)High (Optimized PK)

Analyst Note: 2A3MB is significantly less cytotoxic than clinical PARP inhibitors because it functions primarily as a catalytic inhibitor rather than a "PARP trapper." This makes it an ideal negative control or scaffold for non-lethal enzyme inhibition studies.

Toxicological Assessment

Acute & Systemic Toxicity
  • Oral (LD50): Predicted range 300–2000 mg/kg (Rat). Classified as GHS Category 4.[2]

  • Target Organs: Respiratory tract (inhalation of dust), eyes, and skin.

  • Genotoxicity: Aminobenzamides can exhibit weak genotoxicity in Ames tests due to the potential formation of N-hydroxy arylamine intermediates, though the 3-methyl group may mitigate this by sterically hindering N-hydroxylation.

Cellular Toxicity Mechanism

Unlike alkylating agents, 2A3MB does not directly damage DNA. Its toxicity at high concentrations (mM range) is often attributed to:

  • Off-target Kinase Inhibition: At high doses, benzamides may weakly inhibit other ATP-dependent enzymes.

  • Crystallization: Poor solubility at high millimolar concentrations can cause physical cellular stress in vitro.

Experimental Protocols

To validate the toxicity and efficacy of 2A3MB, the following self-validating protocols are recommended.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Objective: Determine the non-lethal window for PARP inhibition studies.

  • Preparation: Dissolve 2A3MB in DMSO to create a 100 mM stock. Prepare serial dilutions (0.1 µM to 500 µM) in cell culture media (keep DMSO < 0.5%).

  • Seeding: Plate HeLa or MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with 2A3MB dilutions for 48h. Include 3-AB (1 mM) as a low-toxicity reference and Doxorubicin (1 µM) as a positive toxicity control.

  • Development: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.

  • Validation: The assay is valid only if the Z-factor > 0.5 and the vehicle control shows >95% viability.

Protocol B: PARP Activity Screening (ELISA-based)

Objective: Confirm catalytic inhibition efficacy.

  • Coating: Coat 96-well plates with Histones (substrate) overnight.

  • Reaction Mix: Add PARP enzyme (0.5 U/well), Biotinylated NAD+, and activated DNA.

  • Inhibition: Add 2A3MB at varying concentrations (0.1, 1, 10, 50 µM) prior to initiating the reaction with NAD+.

  • Detection: Incubate 1h. Wash. Add Streptavidin-HRP and TMB substrate.

  • Readout: Measure Absorbance at 450 nm. Lower signal = Higher Inhibition.

Figure 2: Experimental Workflow for Toxicity vs. Efficacy Screening

ExperimentalWorkflow cluster_Cyto Cytotoxicity (Safety) cluster_Efficacy PARP Inhibition (Activity) Compound This compound (Stock Solution) MTT MTT Assay (48h Exposure) Compound->MTT ELISA PARP ELISA (Histone Substrate) Compound->ELISA Viability Determine IC50 (Target: >100 µM) MTT->Viability Decision Select Therapeutic Window (Ratio: Tox IC50 / Efficacy IC50) Viability->Decision Potency Determine IC50 (Target: <10 µM) ELISA->Potency Potency->Decision

Caption: Logical workflow to determine the therapeutic index (TI) of 2A3MB.

References

  • PubChem. (2025).[2] Compound Summary: this compound (CID 14221807).[2] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: this compound Hazard Classification.[Link][2]

  • Al-Omar, M. A., et al. (2014).[7] Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of Newly Synthesized 2-Amino-3-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher in medicinal chemistry, the synthesis of a novel molecule is a moment of profound potential. The structural nuances of a newly created 2-Amino-3-methylbenzamide derivative could unlock a new therapeutic pathway or provide a scaffold for a future blockbuster drug. However, the journey from a successful synthesis to a validated, novel compound is a rigorous one, demanding a systematic and multi-faceted assessment. This guide provides an in-depth, experience-driven framework for evaluating the novelty of your this compound derivatives, ensuring that your claims of innovation are substantiated by robust scientific evidence.

The this compound scaffold is a valuable starting point in biomedical research, serving as a core pharmacophore for potent enzyme inhibitors.[1] Its derivatives have shown promise in oncology, particularly as inhibitors of Poly (ADP-ribose) Polymerase (PARP) enzymes, which are crucial in DNA repair pathways.[1] The strategic modification of this scaffold is a key aspect of drug development, aiming to enhance binding affinity, selectivity, and overall therapeutic potential.[1]

Defining Novelty: Beyond a New Structure

In the realm of drug discovery, novelty is not merely the creation of a previously unknown chemical structure.[2] True innovation is demonstrated through a combination of structural uniqueness and a distinct, advantageous biological profile when compared to the existing "state of the art."[3] The state of the art encompasses everything publicly available before your patent application's filing date.[3] Therefore, a comprehensive novelty assessment must address two fundamental questions:

  • Is the molecular structure truly new and unambiguously characterized?

  • Does this new structure confer a novel or significantly improved biological activity or property compared to existing alternatives?

This guide will walk you through a logical, three-phase workflow to answer these questions definitively.

Phase 1: Unambiguous Structural Elucidation and Purity Confirmation

Before any biological assessment, it is imperative to confirm that you have synthesized the correct molecule and that it is sufficiently pure. This phase is the bedrock of your entire project; any ambiguity here will invalidate subsequent biological data.

The Analytical Workflow: A Self-Validating System

The characterization of a new organic compound relies on a suite of analytical techniques that, when used in concert, provide a comprehensive and validated structural picture.[4][5]

G cluster_synthesis Synthesis & Purification cluster_analytical Analytical Workflow cluster_decision Validation start Crude Product HPLC HPLC/LC-MS (Purity & MW) start->HPLC NMR 1H & 13C NMR (Structural Connectivity) HPLC->NMR HRMS High-Resolution MS (Elemental Composition) NMR->HRMS IR FTIR Spectroscopy (Functional Groups) HRMS->IR decision Data Consistent with Target Structure? IR->decision pass Proceed to Biological Assays decision->pass Yes fail Re-synthesize/ Re-purify decision->fail No

Caption: Workflow for structural elucidation and purity analysis.

Experimental Protocols: The "Why" Behind the "How"

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Causality: HPLC is the gold standard for assessing the purity of a non-volatile organic compound.[5] By separating the sample based on its polarity, we can quantify the percentage of the desired compound relative to any impurities or starting materials. A purity level of >95% is generally required for in-vitro biological assays.

  • Protocol:

    • Instrument: A standard HPLC system with a UV detector and a C18 reverse-phase column.

    • Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient will run from a high concentration of A to a high concentration of B to elute compounds of varying polarities.

    • Sample Preparation: Dissolve a small amount of the purified derivative in the mobile phase or a suitable solvent like methanol or DMSO.

    • Analysis: Inject the sample and monitor the elution profile at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy). The area of the peak corresponding to your product, as a percentage of the total peak area, represents its purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Causality: NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.[4] ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Together, they allow for the unambiguous confirmation of the synthesized structure.[6]

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm that the observed signals match the expected signals for the target structure. Compare the spectra to those of the starting material (this compound) to identify new signals and shifts corresponding to your modifications.

3. High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

  • Causality: While standard mass spectrometry can confirm the molecular weight, HRMS provides a highly accurate mass measurement.[6] This accuracy allows for the determination of the elemental formula, providing definitive proof of the compound's composition.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Analysis: Infuse the sample into an HRMS instrument (e.g., a time-of-flight or Orbitrap mass spectrometer).

    • Data Interpretation: Compare the measured exact mass to the calculated exact mass for the proposed chemical formula. A mass error of less than 5 ppm is considered excellent evidence for the assigned formula.

Data Summary: Comparing the Novel to the Known
Analytical Technique This compound (Parent) Hypothetical Derivative: 2-Amino-5-bromo-N-ethyl-3-methylbenzamide Rationale for Change
Molecular Formula C₈H₁₀N₂OC₁₀H₁₃BrN₂OAddition of a bromine atom and an ethyl group.
Exact Mass 150.0793256.0211The change in mass reflects the added substituents.
¹H NMR (Key Signals) Aromatic protons (~6.5-7.5 ppm), -NH₂ (~5.0 ppm), -CH₃ (~2.2 ppm), -CONH₂ (~7.8, 8.2 ppm)Aromatic protons show different splitting patterns, new ethyl signals (triplet and quartet), shifted -NH and -CONH signals.The electronic environment of the aromatic ring is altered by the bromine. New signals appear for the N-ethyl group.
HPLC Retention Time X minutesY minutes (typically Y > X)The derivative is likely more non-polar due to the bromine and ethyl group, leading to a longer retention time on a reverse-phase column.
Purity (HPLC) >99% (Commercial Standard)>95%Essential for reliable biological data.

Phase 2: Comparative In-Vitro Biological Evaluation

With the structure and purity of your new derivative confirmed, the next phase is to determine if it possesses novel or enhanced biological activity. This is achieved through a series of carefully selected in-vitro assays.[7]

Choosing the Right Assay: A Logic-Driven Approach

The choice of biological assays should be guided by the intended therapeutic target and the nature of the structural modifications.[8] For this compound derivatives, which have known anticancer and antimicrobial potential, a logical screening cascade would be as follows.[1][9][10]

G cluster_start Input cluster_screening Biological Screening Cascade cluster_outcome Outcome start Validated Novel Derivative cytotoxicity Primary Screen: Cytotoxicity Assay (e.g., MTT) on Cancer & Normal Cell Lines start->cytotoxicity antimicrobial Parallel Screen: Antimicrobial Assay (e.g., MIC) on Bacterial & Fungal Strains start->antimicrobial mechanism Secondary Screen: Mechanism of Action Assay (e.g., PARP Inhibition, Apoptosis Assay) cytotoxicity->mechanism If Active outcome Novel Biological Profile? antimicrobial->outcome selectivity Selectivity Profiling mechanism->selectivity selectivity->outcome lead Lead Candidate for Further Development outcome->lead Yes no_novelty No Significant Improvement outcome->no_novelty No

Caption: Decision workflow for selecting biological assays.

Protocol Example: MTT Cytotoxicity Assay
  • Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12] It is a widely used and cost-effective method for initial cytotoxicity screening of novel compounds.[11][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by spectrophotometry. A reduction in this conversion indicates cell death or a loss of metabolic activity.[12]

  • Protocol:

    • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of your novel derivatives, the parent compound (this compound), and a positive control drug (e.g., Doxorubicin) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle-only (e.g., DMSO) wells as a negative control.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[13]

Comparative Data: Establishing Novelty

A claim of novel biological activity is best supported by a direct comparison with relevant benchmarks.

Compound IC₅₀ on MCF-7 (µM) IC₅₀ on HEK293 (µM) Selectivity Index (SI = IC₅₀ HEK293 / IC₅₀ MCF-7) Antimicrobial MIC (µg/mL) vs. S. aureus
This compound (Parent) >100>100N/A>256
Derivative A (Hypothetical) 8.48410128
Derivative B (Hypothetical) 50.2>100>216
Doxorubicin (Control) 0.51.53N/A
Vancomycin (Control) N/AN/AN/A2
  • Interpretation: In this hypothetical data set, Derivative A shows significantly improved and selective anticancer activity compared to the inactive parent compound. Its selectivity index of 10 suggests it is ten times more toxic to the cancer cells than to the normal cells, a desirable trait. Derivative B , while having weaker anticancer activity, demonstrates novel and potent antimicrobial activity, which was absent in the parent compound. Both derivatives can be considered to possess novel biological properties.

Conclusion: A Rigorous Path to Innovation

Assessing the novelty of a newly synthesized this compound derivative is a systematic process that marries analytical chemistry with biological screening. It requires a mindset that prioritizes validation and comparison at every step. By first confirming the unique identity and purity of your compound through a suite of analytical techniques and then demonstrating a clear, advantageous biological profile against relevant benchmarks, you can confidently establish the scientific novelty of your work. This rigorous approach not only strengthens your research publications and patent applications but also ensures that only the most promising candidates are moved forward in the long and arduous journey of drug discovery.

References

  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115–5127. [Link]

  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

  • Kubicova, L., et al. (2000, September 1). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]

  • Auteum. (n.d.). Cas no 1885-32-1 (this compound). Retrieved from [Link]

  • Kumar, S. (n.d.). Determination of novelty in organic chemistry for patentable inventions. Hilaris Publisher. [Link]

  • Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Lab Training. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • GOV.UK. (2024, October 11). Examining patent applications relating to chemical inventions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, July 11). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • JWP. (n.d.). Clinical trials and the novelty of the invention (part 1). Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Semantic Scholar. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • Center for Applied Isotope Studies. (n.d.). Organic Compound Characterization & Quantification. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery. Retrieved from [Link]

  • ACS Publications - American Chemical Society. (n.d.). Characterization of Organic Compounds. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Novelty under the European Patent Convention. Retrieved from [Link]

  • YouTube. (2023, August 18). functional in vitro assays for drug discovery. Retrieved from [Link]

  • CNIPA. (2019, January 30). Study on Novelty of Invention Involving Numerical Ranges. Retrieved from [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

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Safety Operating Guide

2-Amino-3-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Protocol: Safe Disposal and Management of 2-Amino-3-methylbenzamide

Executive Summary: The Lifecycle Approach

As researchers, we often view chemical procurement and experimentation as the primary phases of our work. However, the integrity of a laboratory's operation is defined by its "end-of-life" protocols. This compound (CAS 1885-32-1) is a widely used PARP inhibitor precursor and organic intermediate. While not classified as P-listed (acutely toxic) under US EPA RCRA regulations, it presents specific handling challenges due to its functional groups (primary amine and amide) and potential for environmental persistence.

This guide moves beyond generic "dispose of contents" advice. It provides a causal, mechanistic approach to disposal, ensuring that your waste stream is safe, compliant, and chemically stable. We treat disposal not as a chore, but as the final step of the experimental reaction.

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's intrinsic properties.[1] You cannot safely segregate what you do not understand.

Parameter Technical Specification Operational Implication
CAS Number 1885-32-1 Use this for waste manifesting and inventory tracking.
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk during disposal.
Functional Groups Aniline (Primary Amine), AmideReactivity Risk: Incompatible with strong oxidizers (e.g., Nitric Acid) and acid chlorides.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.
RCRA Status Non-Listed (Characteristic Waste)Classified generally as Hazardous Waste due to toxicity/irritability.

Critical Mechanism: The aniline moiety (aromatic amine) is susceptible to oxidation. Mixing this waste with strong oxidizing agents (like permanganates or nitrates) in a waste drum can lead to exothermic reactions and the formation of azo compounds or tars, potentially pressurizing the container [1, 2].

Pre-Disposal Protocol: Segregation & Preparation

Disposal begins at the bench. The most common cause of waste facility rejection is improper segregation.

A. Solid Waste (Pure Substance & Contaminated Debris)
  • Applicability: Expired pure chemical, weighing boats, contaminated gloves, and paper towels.

  • Protocol:

    • Containerization: Do not throw loose powder into a general trash bin. Use a wide-mouth HDPE jar or a double-lined yellow biohazard/chemical waste bag .

    • Labeling: Label clearly as "Solid Hazardous Waste: this compound."

    • Segregation: Keep separate from "Oxidizing Solids."

B. Liquid Waste (Reaction Mixtures & Stock Solutions)
  • Applicability: 2A3MB dissolved in DMSO, Ethanol, or Methanol.

  • Protocol:

    • Solvent Compatibility: Determine the primary solvent.

      • Non-Halogenated: (e.g., DMSO, Ethanol) -> Blue Can/Carboy .

      • Halogenated: (e.g., DCM, Chloroform) -> Red Can/Carboy .

    • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids, neutralize before adding to the organic waste drum to prevent heat generation.

    • Precipitation Risk: High concentrations of 2A3MB may precipitate out of solution when mixed with other waste solvents (e.g., adding an aqueous buffer to an ethanol waste stream). Always leave 10% headspace in the container to accommodate potential pressure changes or solubility shifts.

Disposal Workflow Logic

The following diagram illustrates the decision matrix for disposing of this compound. This logic prevents cross-contamination and ensures the correct destruction method (Incineration vs. Fuel Blending).

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid Solution (Dissolved in Solvent) StateCheck->Liquid Dissolved Solid Solid Waste (Powder, Debris, PPE) StateCheck->Solid Pure/Debris SolventCheck Primary Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated (DMSO, EtOH, MeOH) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens FuelBlend Disposal: Fuel Blending (High BTU Recovery) NonHalo->FuelBlend IncinerationLiq Disposal: High Temp Incineration Halo->IncinerationLiq Bagging Double Bag / HDPE Jar (Label: Toxic/Irritant) Solid->Bagging IncinerationSol Disposal: Chemical Incineration (Destruction of Aromatic Ring) Bagging->IncinerationSol

Figure 1: Decision matrix for the segregation and final disposal path of this compound waste streams.

Spill Response Protocol (Immediate Action)

Accidents happen. A spilled powder of this compound creates a dust hazard that must be contained immediately to prevent respiratory exposure [3].

  • Secure the Perimeter: Alert nearby personnel. If the spill is >50g or outside a hood, evacuate the immediate area.

  • PPE Upgrade: Wear nitrile gloves , safety goggles , and an N95 respirator (or half-mask) to prevent inhalation of dust.

  • Dry Containment (Preferred):

    • Do not spray water directly on the powder (this spreads the contamination).

    • Cover the spill with damp paper towels (to suppress dust) or use a dedicated chemical spill pad.

    • Scoop the material using a dustpan or plastic spatula into a wide-mouth waste jar.

  • Wet Decontamination:

    • Once the bulk solid is removed, clean the surface with a soap and water solution.

    • Solvent Warning: Avoid cleaning with ethanol initially, as this increases the flammability of the waste generated. Use aqueous detergents first.

  • Disposal of Cleanup Materials: All pads, gloves, and scoops used become Solid Hazardous Waste (see Section 3A).

Self-Validating Compliance Checklist

Before sealing any waste container, verify the following to ensure "Self-Validating" safety:

References

  • National Center for Biotechnology Information (PubChem). (2024). This compound (Compound) - Safety and Hazards.[2][3][4] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 239-282. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Amino-3-methylbenzamide is a poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] While its primary GHS classification indicates it is an irritant , its biological function—inhibiting DNA repair mechanisms—demands a safety protocol that exceeds standard "irritant" handling.[1][2][3]

The most critical operational risk is not the solid powder itself, but its solubilization in DMSO (Dimethyl Sulfoxide) .[1][2][3] DMSO is a potent skin penetrant that can carry the dissolved inhibitor directly into the systemic circulation, bypassing the skin's natural barrier.[2]

Core Hazard Profile (GHS/CLP):

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3][4][5][6]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][2][3][6][7]

The "Carrier Effect": A Critical Warning

As a researcher, you must distinguish between handling the Substance (Dry Powder) and the Vehicle (Solution).[1][2][3]

  • Dry Powder Risk: Inhalation of dust.[1][2][3]

    • Mitigation: Engineering controls (Fume Hood).[1][2][3]

  • Solution Risk (DMSO): Transdermal absorption.[1][2][3]

    • Mechanism:[1][2][5] DMSO alters the osmotic pressure of cell membranes, creating channels that allow small molecules like this compound to pass through the stratum corneum.[1][2][3]

    • Mitigation:Glove material selection is non-negotiable here. Standard latex gloves offer zero protection against DMSO.[1][2][3] Thin nitrile offers only momentary splash protection.[1][2][3]

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the state of the chemical.[2]

PPE CategoryDry Solid Handling (Weighing/Transfer)Solution Handling (Dissolved in DMSO/Ethanol)
Respiratory N95/P100 Respirator (if outside hood) Preferred:[1][2][3] Handle strictly inside a certified Chemical Fume Hood.[1][2][3]Fume Hood required. Vapors from solvents (DMSO/EtOH) can carry aerosols.[1][2][3]
Hand Protection Double Nitrile Gloves (min 5 mil).[1][2][3] Rationale: Sufficient for dry particulates.[1][2][3]Laminate (Silver Shield/4H) or Butyl Rubber . Rationale:[1][3] DMSO permeates nitrile in <5 mins.[1][2][3] If using nitrile, use "Double Gloving" and change immediately upon any splash.[1][2][3]
Eye Protection Chemical Safety Goggles (ANSI Z87.1).[1][2][3] Note: Safety glasses with side shields are insufficient for powders that float.[1][2][3]Chemical Splash Goggles + Face Shield (if volume > 50mL).[1][2][3]
Body Protection Lab Coat (Cotton/Poly blend), fully buttoned.[1][2][3] Long pants, closed-toe shoes.[1][2][3]Impervious Apron (Tyvek or similar) recommended over lab coat if pouring large volumes.[1][2][3]

Operational Workflow & Engineering Controls

The following diagram illustrates the safe handling lifecycle of this compound, ensuring containment from storage to disposal.

G cluster_hood ENGINEERING CONTROL: Chemical Fume Hood Storage 1. Storage (RT or +4°C, Desiccated) Weighing 2. Weighing (Analytical Balance) Storage->Weighing Transfer Sealed Container Solubilization 3. Solubilization (DMSO/Ethanol) Weighing->Solubilization Waste 5. Disposal (Hazardous Stream) Weighing->Waste Contaminated consumables Experiment 4. Experimental Use (In Vitro/In Vivo) Solubilization->Experiment Dilution Experiment->Waste Solid/Liquid Waste

Figure 1: Operational workflow emphasizing the containment of the substance within the Chemical Fume Hood during the critical weighing and solubilization phases.

Step-by-Step Handling Protocol

Phase A: Weighing (Dry Powder)[1][3]
  • Preparation: Activate the fume hood. Verify sash height is at the safe working level.[1][2][3]

  • Anti-Static Measure: Benzamides can be static.[1][2][3] Use an anti-static gun or staticmaster brush on the weighing boat to prevent powder "jumping," which causes inhalation risks.[2][3]

  • Transfer: Use a clean spatula.[1][2][3] Do not pour directly from the stock bottle.

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water/detergent) to capture invisible dust.[1][2][3] Dispose of the towel as hazardous waste.

Phase B: Solubilization (The High-Risk Step)

Most errors occur here.[1][2][3] The goal is to prevent the "Carrier Effect."

  • Solvent Choice: If using DMSO, assume the solution is now skin-permeable.[1][2][3]

  • Vessel: Use a glass vial with a tight-sealing PTFE-lined cap. Avoid polystyrene (DMSO can degrade some plastics, leading to leaks).[1][2][3]

  • Mixing: Vortex inside the hood. Do not vortex on an open bench. If the cap leaks during vortexing, the aerosolized DMSO-drug mixture is a respiratory hazard.[1][2][3]

  • Labeling: Immediately label the vial with "TOXIC" and "DMSO" to warn others of the permeation risk.[2][3]

Emergency Response & Disposal

Accidental Release Measures
  • Dry Spill:

    • Do not dry sweep (creates dust).[1][2][3]

    • Cover with wet paper towels (water) to dampen.[1][2][3]

    • Scoop into a biohazard/chemical waste bag.[1][2][3]

  • Solution Spill (DMSO):

    • Evacuate the immediate area if the spill is >100mL.[2]

    • Don Butyl or Silver Shield gloves.[1][2][3]

    • Absorb with vermiculite or chemical spill pads.[1][2][3]

    • Clean surface with 70% Ethanol, then water.[1][2][3]

Disposal (Cradle-to-Grave)

Do not flush down the drain.[1][2] This compound is toxic to aquatic life and persists in water systems.[1][2][3]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Hazardous Solid Waste .[1][2][3]

  • Liquid Waste: Solutions must go into a dedicated Halogenated or Non-Halogenated Organic Solvent stream (depending on the solvent used).[1][2][3]

  • Container: Triple rinse the empty stock bottle with a small amount of solvent; add rinsate to liquid waste.[1][2][3] Deface the label before discarding the glass.

References

  • PubChem. (2023).[1][2][3] this compound (Compound).[1][2][3][8] National Library of Medicine.[1][2][3] [Link][1][3]

  • European Chemicals Agency (ECHA). (2023).[1][2][3] Registration Dossier: Benzamides. ECHA.[1][2][3] [Link]

  • Centers for Disease Control and Prevention (CDC). (2023).[1][2][3] NIOSH Pocket Guide to Chemical Hazards: DMSO and Glove Permeation. [Link][1][3]

Sources

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Retrosynthesis Analysis

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2-Amino-3-methylbenzamide
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2-Amino-3-methylbenzamide

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